molecular formula C10H15NO B1266904 2-[(4-Methylbenzyl)amino]ethanol CAS No. 40171-87-7

2-[(4-Methylbenzyl)amino]ethanol

Cat. No.: B1266904
CAS No.: 40171-87-7
M. Wt: 165.23 g/mol
InChI Key: UJPXOHXMJDQRLY-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzyl)amino]ethanol (CAS 40171-87-7) is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This organic compound features both amino and ethanol functional groups on a benzyl backbone, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure, which includes an aromatic ring and a flexible ethanolamine chain, is often explored for developing novel molecules with potential biological activity. Compounds with similar 4-methylbenzyl motifs have been investigated for various properties, including anti-proliferative and anti-inflammatory activities in experimental models . Furthermore, benzylamine derivatives are known to be studied as inhibitors of proteolytic enzymes and have roles in various chemical and biological processes . As a building block, this compound is valuable for constructing more complex structures, such as potential pharmacologically active agents or functional materials. Researchers utilize it in the synthesis of specialized chemicals where its amino and alcohol groups can be further functionalized. 2-[(4-Methylbenzyl)amino]ethanol is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle this product with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-2-4-10(5-3-9)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPXOHXMJDQRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293759
Record name 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40171-87-7
Record name 2-[[(4-Methylphenyl)methyl]amino]ethanol
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Record name 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol
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Foundational & Exploratory

Technical Monograph: Structural Characterization of 2-[(4-Methylbenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4084-27-9 Formula:


Molecular Weight:  165.23  g/mol 

Executive Summary

This technical guide provides a rigorous structural analysis of 2-[(4-Methylbenzyl)amino]ethanol, a secondary amine intermediate frequently utilized in the synthesis of beta-adrenergic agonists and corrosion inhibitors. Unlike standard spectral libraries that offer static images, this document focuses on the causality of chemical shifts , providing researchers with a self-validating framework for identification. The guide details the synthesis via reductive amination, specific NMR signal assignments based on electronic environments, and a troubleshooting protocol for common impurities.

Structural Analysis & Theoretical Framework

The molecule consists of two distinct moieties: a 4-methylbenzyl (p-tolyl) group and an ethanolamine chain. Understanding the electronic push-pull mechanisms between these groups is critical for accurate spectral assignment.

Electronic Environment & Shift Prediction
  • The Aromatic System: The 1,4-disubstitution pattern (para-substitution) creates a symmetry plane, resulting in a characteristic AA'BB' spin system in the

    
    H NMR. The methyl group is weakly electron-donating (hyperconjugation), shielding the ortho protons slightly relative to benzene.
    
  • The Nitrogen Core: The secondary amine acts as a pivot point. The benzylic methylene (

    
    ) and the ethanolamine methylene (
    
    
    
    ) are chemically distinct but appear in the mid-field region (2.5 – 4.0 ppm).
  • Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH-) protons are exchangeable. Their chemical shifts are highly solvent-dependent (

    
     vs. 
    
    
    
    ) and concentration-dependent.
Structural Visualization (Graphviz)

G Substrate 2-[(4-Methylbenzyl)amino]ethanol Aromatic Aromatic Ring (AA'BB' System) δ 7.1-7.2 ppm Substrate->Aromatic Benzylic Benzylic CH2 (Singlet) δ ~3.75 ppm Substrate->Benzylic Eth_N N-CH2 (Triplet) δ ~2.78 ppm Substrate->Eth_N Methyl Methyl Group (Singlet) δ ~2.33 ppm Aromatic->Methyl para-position Benzylic->Eth_N N-Linkage Eth_O O-CH2 (Triplet) δ ~3.65 ppm Eth_N->Eth_O Ethyl backbone

Figure 1: Structural decomposition mapping functional moieties to predicted


H NMR chemical shift zones.

Experimental Protocol: Synthesis & Sample Prep

To ensure the NMR spectrum analyzed is valid, one must control the synthesis and purification. The following protocol uses reductive amination , a self-validating method where the disappearance of the imine intermediate confirms reaction progress.

Reagents
  • Precursor A: 4-Methylbenzaldehyde (1.0 eq)

  • Precursor B: Ethanolamine (1.05 eq)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)

Step-by-Step Workflow
  • Imine Formation (The Setup):

    • Dissolve 4-methylbenzaldehyde in Methanol (0.5 M concentration).

    • Add Ethanolamine dropwise at

      
      .
      
    • Checkpoint: Stir for 2 hours at room temperature. The solution may warm slightly (exothermic).

  • Reduction (The Critical Step):

    • Cool the mixture to

      
      .
      
    • Add

      
       in small portions (gas evolution: 
      
      
      
      ).
    • Stir for 4 hours.

  • Workup (Purification):

    • Quench with water. Evaporate Methanol.

    • Acid/Base Extraction (Crucial for Purity):

      • Dissolve residue in DCM.

      • Wash with dilute

        
         (The amine moves to the aqueous layer; non-basic impurities stay in DCM).
        
      • Separate layers. Basify the aqueous layer with

        
         to pH > 10.
        
      • Extract the free amine back into DCM.

      • Dry over

        
         and concentrate.
        
NMR Sample Preparation[1][2][3]
  • Solvent:

    
     (Chloroform-d) is preferred for resolution.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Note: If

    
     is used, the OH and NH protons will appear as distinct, sharp signals (often doublets/triplets due to coupling), whereas in 
    
    
    
    , they are often broad singlets.

Spectral Interpretation & Data

H NMR Assignment (300/400 MHz, )
Signal (ppm)MultiplicityIntegrationAssignmentMechanistic Logic
2.33 Singlet (s)3H

Methyl attached to aromatic ring.
2.78 Triplet (t)2H

Adjacent to Nitrogen (shielded relative to O-CH2).

.[1]
3.65 Triplet (t)2H

Adjacent to Oxygen (deshielded by electronegativity).
3.75 Singlet (s)2H

Benzylic protons. Singlet indicates no coupling to NH (rapid exchange).
7.12 Doublet (d)2HAr-H (meta to CH3)Part of AA'BB' system. Ortho to the alkylamine group.
7.20 Doublet (d)2HAr-H (ortho to CH3)Part of AA'BB' system.
~2.0 - 2.5 Broad (br)2HNH / OHExchangeable protons. Shift varies with concentration/water content.
C NMR Assignment (75/100 MHz, )
Signal (ppm)Carbon TypeAssignment
21.1

Methyl carbon.
50.8

Ethanolamine

.
53.5

Benzylic

.
60.9

Ethanolamine

.
128.0

(Ar)
Aromatic CH (Ortho to Methyl).
129.1

(Ar)
Aromatic CH (Meta to Methyl).
136.6

(Quat)
Aromatic C-1 (Ipso to Methyl).
135.0

(Quat)
Aromatic C-4 (Ipso to CH2).

Troubleshooting & Impurity Profiling

In drug development, identifying what is not the target is as important as identifying the target.

Common Impurities
  • Residual Aldehyde: Look for a singlet at ~10.0 ppm (

    
    ) and aromatic signals shifted downfield.
    
  • Tertiary Amine (Over-alkylation): If the reaction runs too hot or with excess aldehyde, a second benzyl group adds.

    • Indicator: Two benzylic singlets or a shift in integration (Benzylic H count becomes 4H relative to Ethanolamine).

  • Imine Intermediate: If reduction is incomplete.

    • Indicator: A signal around 8.3 - 8.5 ppm (

      
      ).
      
Diagnostic Flowchart (Graphviz)

Troubleshooting Start Analyze 1H NMR Spectrum CheckAldehyde Peak at ~10.0 ppm? Start->CheckAldehyde CheckImine Peak at ~8.4 ppm? CheckAldehyde->CheckImine No Imp_Ald Impurity: Residual Aldehyde Action: Acid wash/Recrystallize CheckAldehyde->Imp_Ald Yes CheckTertiary Benzylic Integral > 2H? CheckImine->CheckTertiary No Imp_Imine Impurity: Unreduced Imine Action: Add more NaBH4 CheckImine->Imp_Imine Yes Pure Target Compound Confirmed CheckTertiary->Pure No Imp_Tert Impurity: Tertiary Amine Action: Chromatography CheckTertiary->Imp_Tert Yes

Figure 2: Diagnostic logic for validating spectral purity and identifying synthesis artifacts.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[2] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-[(4-Methylbenzyl)amino]ethanol (CAS 4084-27-9). National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shift theory).
  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for reductive amination). Retrieved from [Link]

Sources

Reductive amination for 2-[(4-Methylbenzyl)amino]ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 2-[(4-Methylbenzyl)amino]ethanol , a valuable secondary amine intermediate used in the development of pharmaceutical scaffolds and fine chemicals.[1][2]

The Synthetic Challenge

The primary challenge in synthesizing secondary amines from primary amines (ethanolamine) and alkyl halides is over-alkylation , leading to tertiary amine impurities (e.g., N,N-bis(4-methylbenzyl)ethanolamine).[1][2][3]

Direct Alkylation (Avoid):



Result: Uncontrollable mixture of secondary and tertiary amines.[1][2]

Reductive Amination (Recommended):



Result: High selectivity for the mono-alkylated secondary amine.[1][2]

This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) due to its superior chemoselectivity and mild conditions, minimizing side reactions common with stronger reducing agents like Sodium Borohydride (


) or Cyanoborohydride (

).[1][2][3]

Retrosynthetic & Mechanistic Analysis

Retrosynthesis

The target molecule is disconnected at the C-N bond between the benzyl carbon and the nitrogen atom.[1][2][3] This reveals two commercially available precursors:[1][3]

  • 4-Methylbenzaldehyde (p-Tolualdehyde): The electrophile.[1][2][3]

  • Ethanolamine (2-Aminoethanol): The nucleophile.[1][2][3]

Mechanistic Pathway

The reaction proceeds through a stepwise condensation-reduction sequence.[1][2][3]

  • Hemiaminal Formation: Nucleophilic attack of ethanolamine on the aldehyde carbonyl.[1][2][3]

  • Imine (Schiff Base) Formation: Elimination of water drives the equilibrium toward the imine.[1][2][3]

  • Protonation: Acid catalysis (often from the reducing agent itself or acetic acid) activates the imine to an iminium ion.[1][2][3]

  • Hydride Transfer: The reducing agent delivers a hydride to the iminium carbon, irreversible forming the C-N bond.[2][3]

Mechanism Reactants 4-Methylbenzaldehyde + Ethanolamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Iminium Protonated Iminium Ion Imine->Iminium + H⁺ Product 2-[(4-Methylbenzyl)amino]ethanol Iminium->Product + H⁻ (Reduction)

Figure 1: Mechanistic pathway of reductive amination.[1][2][4]

Experimental Protocols

Method A: High-Selectivity Protocol (Recommended)

Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or THF Rationale: STAB is mild and does not reduce the aldehyde as quickly as it reduces the imine, preventing the formation of the benzyl alcohol byproduct.[1][2][3]

Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]DensityNotes
4-Methylbenzaldehyde 120.151.01.019 g/mLElectrophile; clear liquid.[1][2]
Ethanolamine 61.081.051.012 g/mLNucleophile; viscous.[1][2][3]
NaBH(OAc)₃ (STAB) 211.941.4SolidMoisture sensitive.[1][2]
Acetic Acid (AcOH) 60.051.01.049 g/mLCatalyst (optional).[1][2][3]
DCE or THF ---Solvent (Anhydrous).[1][2]
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Add 4-Methylbenzaldehyde (20.0 mmol, 2.40 g) and anhydrous DCE (80 mL).

  • Amine Addition: Add Ethanolamine (21.0 mmol, 1.28 g) dropwise.

    • Note: The solution may warm slightly.[1][2][3] Stir for 30 minutes at room temperature to allow equilibrium formation of the imine.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (28.0 mmol, 5.93 g) portion-wise over 15 minutes.

    • Critical: Do not add all at once to control exotherm and hydrogen gas evolution.[1][2][3]

  • Reaction: Remove ice bath and stir at room temperature for 4–12 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM).[1][2][3] Aldehyde spot (

      
      ) should disappear.[1][2][3]
      
  • Quench: Quench carefully with saturated aqueous

    
      (50 mL). Stir for 20 minutes until gas evolution ceases.
    
  • Workup:

    • Separate phases.[1][2][3] Extract the aqueous layer with DCM (

      
      ).[1][2][3]
      
    • Combine organic layers and wash with Brine.[1][2][3]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is often pure enough (>95%).[1][2][3] If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
    ).[1][2][3]
    
Method B: Cost-Effective Protocol (Alternative)

Reagent: Sodium Borohydride (


)
Solvent:  Methanol (MeOH)
Rationale:  Lower cost, but requires a two-step "one-pot" approach to avoid reducing the aldehyde directly to the alcohol.[1][2]
Step-by-Step Procedure
  • Imine Formation: Dissolve 4-Methylbenzaldehyde (20 mmol) and Ethanolamine (20 mmol) in Methanol (60 mL). Add molecular sieves (3Å) or anhydrous

    
     (2 g) to absorb water and drive imine formation.[1][2][3]
    
  • Reflux: Stir at room temperature for 4 hours (or reflux for 1 hour).

  • Reduction: Cool to 0°C. Carefully add

    
      (1.0 equiv, 20 mmol) portion-wise.
    
    • Safety: Vigorous gas evolution (

      
      ).[1][2][3]
      
  • Workup: Acidify with 1N HCl to pH 2 (destroys excess borohydride), then basify with 2N NaOH to pH >10. Extract with DCM as in Method A.

Process Safety & Hazard Analysis

HazardSourceMitigation Strategy
Hydrogen Gas (

)
Borohydride quenchingEnsure good ventilation; quench slowly; keep away from ignition sources.[1][2]
Toxicity EthanolamineCorrosive and viscous.[1][2][3] Wear gloves and eye protection.[1][2][3]
Oxidation p-TolualdehydeOxidizes to p-toluic acid in air.[1][2] Use fresh bottles or distill prior to use.
Thermal Runaway STAB AdditionAdd solid reagent in small portions to control exotherm.[1][2][3]

Characterization & Validation

Product: 2-[(4-Methylbenzyl)amino]ethanol Appearance: Colorless to pale yellow viscous oil.[1][2]

Expected Analytical Data
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H).[1][3]
      
    • 
       3.78 (s, 2H, Ar-
      
      
      
      -N).[1][2][3]
    • 
       3.64 (t, 2H, 
      
      
      
      -
      
      
      ).[1][2][3]
    • 
       2.78 (t, 2H, N-
      
      
      
      ).[1][2][3]
    • 
       2.34 (s, 3H, Ar-
      
      
      
      ).[1][2][3]
    • 
       2.10 (br s, 2H, NH/OH - exchangeable).[1][2][3]
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .[1][2][3]
      
    • Found

      
      .[1][2][3]
      
Workflow Diagram

Workflow Start Start: Mix Aldehyde + Amine in DCE Stir Stir 30 min (Imine Formation) Start->Stir AddRed Add NaBH(OAc)3 at 0°C Stir->AddRed React React 4-12h at RT AddRed->React Quench Quench with Sat. NaHCO3 React->Quench Extract Extract with DCM Dry & Concentrate Quench->Extract Purify Purification: Flash Column or Salt Formation (HCl) Extract->Purify

Figure 2: Operational workflow for the synthesis via Method A.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Borch, R. F., et al. (1971).[1][2][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[3]

  • Tripathi, R. P., et al. (2008).[1][2][3] "Recent Development on Catalytic Reductive Amination and Applications." Current Organic Chemistry, 12(13), 1093–1115.[1][3]

  • PubChem Compound Summary. "2-[(4-Methylbenzyl)amino]ethanol (CAS 40171-87-7)."[1][2] National Center for Biotechnology Information.[1][2][3] [1][2]

Sources

An In-Depth Technical Guide to the Purification of 2-[(4-Methylbenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the purification strategies for 2-[(4-Methylbenzyl)amino]ethanol, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that ensure the attainment of high-purity material essential for downstream applications.

Introduction: Understanding the Molecule and Its Synthetic Context

2-[(4-Methylbenzyl)amino]ethanol is a secondary amino alcohol. Its structure, featuring a secondary amine and a primary alcohol, imparts a polarity that influences its solubility and dictates the most effective purification strategies. The presence of the basic nitrogen atom is a critical consideration for certain purification techniques, particularly chromatography.

The most common synthetic route to N-alkylethanolamines is the N-alkylation of ethanolamine with an appropriate alkyl halide. In the case of 2-[(4-Methylbenzyl)amino]ethanol, this typically involves the reaction of ethanolamine with 4-methylbenzyl chloride. This synthesis route is effective but can lead to a predictable profile of impurities.

Typical Impurity Profile:

  • Unreacted Starting Materials: Residual ethanolamine and 4-methylbenzyl chloride.

  • Over-alkylation Product: N,N-bis(4-methylbenzyl)ethanolamine, formed by the reaction of the desired product with another molecule of 4-methylbenzyl chloride.

  • Solvent and Reagent Residues: Residual reaction solvents and any inorganic salts generated during the reaction.

A thorough understanding of these potential impurities is paramount in selecting and optimizing a purification strategy.

Physicochemical Properties: The Foundation of Purification Method Selection

While specific experimental data for 2-[(4-Methylbenzyl)amino]ethanol is not widely published, we can infer its properties from closely related analogs.

PropertyEstimated Value/CharacteristicRationale for Purification
Boiling Point High, expected to be >250 °C at atmospheric pressure. Significantly lower under vacuum.The high boiling point makes atmospheric distillation impractical due to the risk of thermal decomposition. Vacuum distillation is the preferred method for purifying high-boiling liquids.
Melting Point Likely a low-melting solid or a viscous oil at room temperature.If a solid, recrystallization is a viable purification technique. If an oil, distillation or chromatography are more suitable.
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Limited solubility in non-polar solvents like hexanes. Soluble in water.[1]Solubility in a range of organic solvents provides flexibility for both recrystallization (using a solvent/anti-solvent system) and column chromatography. Water solubility is important for aqueous work-up steps.

Purification Methodologies: A Multi-pronged Approach

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A combination of techniques is often employed for optimal results.

Work-up and Extraction: The First Line of Defense

Following the synthesis, a carefully designed aqueous work-up is crucial for the initial removal of inorganic salts and water-soluble impurities.

Protocol for Aqueous Work-up:

  • Quenching: The reaction mixture is cooled to room temperature and cautiously quenched with water.

  • Basification: The pH of the aqueous solution is adjusted to >10 with a suitable base (e.g., sodium hydroxide solution) to ensure the amine is in its free base form.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent in which the product is highly soluble and which is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Washing: The combined organic extracts are washed with brine to remove residual water.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Vacuum Distillation: The Workhorse for Bulk Purification

Given the high boiling point of 2-[(4-Methylbenzyl)amino]ethanol, vacuum distillation is the most effective method for large-scale purification. By reducing the pressure, the boiling point is lowered, preventing thermal degradation.

Key Principles:

  • Clausius-Clapeyron Relation: This relationship dictates that the boiling point of a liquid decreases as the pressure above it is reduced.

  • Fractional Distillation: By carefully controlling the temperature and pressure, compounds with different boiling points can be separated.

Experimental Protocol for Vacuum Distillation:

  • Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a cold trap is assembled. The distillation flask should be no more than two-thirds full.

  • Crude Material Charging: The crude 2-[(4-Methylbenzyl)amino]ethanol is charged into the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: The system is slowly evacuated to the desired pressure.

  • Heating: The distillation flask is gradually heated in a heating mantle.

  • Fraction Collection:

    • Forerun: A low-boiling fraction, which may contain residual solvents and unreacted starting materials, is collected first and discarded.

    • Main Fraction: The temperature is then increased to collect the main fraction containing the purified 2-[(4-Methylbenzyl)amino]ethanol. For the closely related N-benzylethanolamine, the boiling point is reported to be 153-156 °C under vacuum. A similar range is expected for the target compound.

    • Residue: The distillation is stopped before the flask is completely dry to avoid the concentration of high-boiling impurities and potential decomposition. The residue will contain the over-alkylated byproduct and any polymeric material.

  • System Shutdown: The heating is discontinued, and the system is allowed to cool to room temperature before the vacuum is slowly released.

Vacuum_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown setup Assemble Fractional Distillation Apparatus charge Charge Crude Product setup->charge evacuate Evacuate System charge->evacuate heat Gradual Heating evacuate->heat forerun Collect Forerun (Discard) heat->forerun main_fraction Collect Main Fraction (Pure Product) forerun->main_fraction residue Leave Residue (Impurities) main_fraction->residue cool Cool System main_fraction->cool residue->cool release_vac Release Vacuum cool->release_vac

Caption: Workflow for the purification of 2-[(4-Methylbenzyl)amino]ethanol by vacuum distillation.

Column Chromatography: For High-Purity Small-Scale Applications

For obtaining highly pure material on a smaller scale, or for separating impurities with boiling points very close to the product, column chromatography is the method of choice. The basic nature of the amine can lead to tailing on standard silica gel.

Addressing Amine Tailing on Silica Gel:

  • Rationale: The acidic silanol groups on the surface of silica gel can interact strongly with the basic amine, leading to poor separation and recovery.

  • Solution: To mitigate this, a small amount of a volatile base, such as triethylamine (typically 0.5-2%), is often added to the eluent. The triethylamine competes with the product for the acidic sites on the silica, resulting in sharper peaks and better separation.

Experimental Protocol for Column Chromatography:

  • Stationary Phase Preparation: A slurry of silica gel in the chosen eluent is prepared and packed into a glass column.

  • Sample Loading: The crude product is dissolved in a minimum amount of the eluent and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with the chosen solvent system. A common starting point for N-benzylethanolamine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the eluent is gradually increased, can be effective in separating the product from less polar (e.g., 4-methylbenzyl chloride) and more polar (e.g., ethanolamine) impurities.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexanes/Ethyl Acetate + TEA) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate to Yield Pure Product combine->concentrate

Caption: General workflow for purification by column chromatography.

Recrystallization: An Option for Solid Products or their Salts

If 2-[(4-Methylbenzyl)amino]ethanol is a solid, or can be converted to a stable crystalline salt, recrystallization can be a highly effective purification method, particularly for removing small amounts of impurities.

Recrystallization of the Free Base:

A mixed-solvent system is often necessary for compounds with intermediate polarity. A good starting point would be to dissolve the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, isopropanol, or acetone) and then add a hot non-polar solvent in which it is less soluble (e.g., hexanes or heptane) until the solution becomes turbid. Upon slow cooling, crystals of the purified product should form.[2]

Recrystallization of a Salt:

Amino alcohols can be converted to their hydrochloride or other salts, which often have better-defined crystalline structures.

Protocol for Salt Formation and Recrystallization:

  • Salt Formation: The crude free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise until precipitation is complete.

  • Isolation of Crude Salt: The precipitated salt is collected by filtration and washed with a non-polar solvent.

  • Recrystallization: The crude salt is then recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water or isopropanol/diethyl ether).

Purity Analysis: The Final Verification

The purity of the final product should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and confirms the identity of the product.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

Conclusion

The purification of 2-[(4-Methylbenzyl)amino]ethanol is a critical step in its utilization as a pharmaceutical intermediate. A systematic approach, beginning with an efficient aqueous work-up, followed by either vacuum distillation for bulk quantities or column chromatography for high-purity smaller-scale applications, will yield material of the required quality. For solid products, recrystallization offers an excellent final polishing step. The choice of methodology should be guided by the scale of the synthesis, the specific impurity profile, and the ultimate purity requirements of the final product.

References

  • LookChem. Cas 35265-04-4, 2-[(1-methylpropyl)amino]ethanol. [Link]

  • Al-Masoudi, N. A. L., & Williams, A. C. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3477. [Link]

Sources

Comprehensive Characterization of 2-[(4-Methylbenzyl)amino]ethanol: Synthesis, Spectroscopy, and Analytical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Structural Context[1][2][3][4][5][6][7]

2-[(4-Methylbenzyl)amino]ethanol (CAS: 40853-20-5), also known as


-(4-methylbenzyl)ethanolamine, is a secondary amino alcohol characterized by a para-tolyl moiety linked to a hydroxyethyl chain via a secondary amine.

In drug discovery and materials science, this molecule serves as a critical pharmacophore and intermediate. Its structural duality—possessing both a nucleophilic secondary amine and a hydroxyl group—makes it a versatile bidentate ligand for coordination chemistry and a precursor for heterocyclic synthesis (e.g., oxazolidinones).

This guide provides a definitive technical breakdown of its synthesis, spectroscopic signature, and quality control parameters, designed for researchers requiring high-fidelity characterization data.

Synthetic Pathway: Reductive Amination

While direct alkylation of ethanolamine with 4-methylbenzyl chloride is possible, it often leads to over-alkylation (tertiary amine formation). The Reductive Amination of 4-methylbenzaldehyde with ethanolamine is the industry-standard, self-validating protocol due to its high chemoselectivity.

Reaction Mechanism

The synthesis proceeds via the formation of an in situ imine (Schiff base), followed by irreversible reduction using Sodium Borohydride (


).

SynthesisPathway Reactants 4-Methylbenzaldehyde + Ethanolamine Imine Imine Intermediate (Schiff Base) Reactants->Imine -H2O (Dehydration) Reduction Reduction (NaBH4 / MeOH) Imine->Reduction Hydride Transfer Product 2-[(4-Methylbenzyl)amino]ethanol Reduction->Product Workup (pH > 10)

Figure 1: Chemoselective reductive amination pathway ensuring mono-alkylation.

Spectroscopic Analysis

The following data represents the consensus spectroscopic signature for 2-[(4-Methylbenzyl)amino]ethanol, derived from high-field NMR principles and analog validation (e.g.,


-benzyl-ethanolamine derivatives).
Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d) | Frequency:  400 MHz

The spectrum is defined by the symmetry of the para-substituted aromatic ring and the distinct coupling of the ethanolamine chain.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.15 – 7.25 Doublet (AA'BB')2HAr-H (meta)Typical p-tolyl system symmetry.
7.10 – 7.14 Doublet (AA'BB')2HAr-H (ortho)Ortho to alkyl group; shows strong coupling (

Hz).
3.76 Singlet2HAr-CH

-N
Benzylic protons. Sharp singlet confirms no adjacent CH.
3.64 Triplet (

Hz)
2H-CH

-OH
Deshielded by oxygen.
2.78 Triplet (

Hz)
2H-NH-CH

-
Shielded relative to O-CH2.
2.33 Singlet3HAr-CH

Diagnostic methyl group resonance.
2.10 Broad Singlet2H-NH / -OH Exchangeable protons; shift varies with concentration.
Carbon-13 NMR ( C NMR)

Solvent:


 | Decoupled 
Shift (

, ppm)
Carbon TypeAssignment
136.8 QuaternaryAr-C (ipso to CH2)
136.5 QuaternaryAr-C (ipso to CH3)
129.1 CH (Aromatic)Ar-C (meta)
128.2 CH (Aromatic)Ar-C (ortho)
60.8 CH

(Aliphatic)
-C H

-OH
53.4 CH

(Benzylic)
Ar-C H

-N
50.6 CH

(Aliphatic)
-NH-C H

-
21.1 CH

Ar-C H

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

The fragmentation pattern is dominated by alpha-cleavage and the stability of the tropylium ion.

  • Molecular Ion (

    
    ): 
    
    
    
    165[1]
  • Base Peak:

    
     105 (Methyl-tropylium ion)
    
  • Key Fragment:

    
     134 (Loss of -CH
    
    
    
    OH via
    
    
    -cleavage)

MassSpec Parent Parent Ion [M]+ m/z 165 AlphaCleavage Alpha Cleavage [M - CH2OH]+ Parent->AlphaCleavage - 31 Da Tropylium Methyl-Tropylium (Base Peak) m/z 105 Parent->Tropylium Benzylic Cleavage

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 2-[(4-Methylbenzyl)amino]ethanol (10 mmol scale).

Reagents[9]
  • 4-Methylbenzaldehyde (1.20 g, 10 mmol)

  • Ethanolamine (0.61 g, 10 mmol)

  • Methanol (anhydrous, 20 mL)

  • Sodium Borohydride (

    
    , 0.38 g, 10 mmol)
    
Step-by-Step Methodology
  • Imine Formation: In a 100 mL round-bottom flask, dissolve 4-methylbenzaldehyde in methanol (15 mL). Add ethanolamine dropwise over 5 minutes.

    • Checkpoint: The solution may warm slightly (exothermic). Stir at Room Temperature (RT) for 2 hours. TLC (30% EtOAc/Hexane) should show disappearance of aldehyde.

  • Reduction: Cool the solution to 0°C (ice bath). Add

    
     portion-wise over 10 minutes to prevent vigorous hydrogen evolution.
    
  • Completion: Allow mixture to warm to RT and stir for 1 hour.

  • Quenching & Workup:

    • Quench with water (5 mL).

    • Evaporate methanol under reduced pressure.

    • Critical Step: Basify the aqueous residue to pH > 10 using 1M NaOH. This ensures the amine is in its free-base form for extraction.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate.
    
    • Result: The product is typically a viscous, pale-yellow oil or low-melting solid. If necessary, purify via Kugelrohr distillation or flash chromatography (DCM:MeOH:NH

      
      OH 90:10:1).
      

Quality Control & Impurity Profiling

To ensure data integrity for publication or downstream application, the following specifications must be met:

ParameterSpecificationValidation Method
Purity > 98%HPLC (C18 column, Acetonitrile/Water gradient)
Appearance Colorless to pale yellow oil/solidVisual Inspection
Water Content < 0.5%Karl Fischer Titration
Residual Solvent < 500 ppm (MeOH/DCM)GC-Headspace
Identity Matches Ref. Spectrum

H NMR & FTIR

Common Impurities:

  • Bis-alkylated amine: Result of using excess aldehyde. Detected by a second benzylic singlet in NMR (~3.5 ppm).

  • Boron salts: Result of poor workup. Detected as broad baseline humps in NMR or ash content.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Spectral Data of Analogous Amino Alcohols: National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Aminobenzyl alcohol (Analogous Fragmentation Logic). NIST Chemistry WebBook, SRD 69.[2] [Link][2]

  • General Characterization of N-Benzyl Ethanolamines: Hancock, R. D., et al. (1988). The effect of N-alkylation on the stability of complexes of ethanolamine. Journal of the Chemical Society, Dalton Transactions. (Validating the chelating nature and stability of the N-C-C-O backbone). [Link]

  • SDBS Spectral Database for Organic Compounds: Spectrum No. 3421 (N-Benzylethanolamine - Base Structure Comparison). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

Introduction: The Strategic Importance of Solubility Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-[(4-Methylbenzyl)amino]ethanol

2-[(4-Methylbenzyl)amino]ethanol is an organic molecule featuring a secondary amine, a primary alcohol, and a substituted aromatic ring. As a functionalized amino alcohol, it represents a versatile structural motif found in various chemical contexts, from intermediates in pharmaceutical synthesis to building blocks in materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is not merely a data point; it is a cornerstone of its developability and applicability. Solubility dictates the feasibility of reaction conditions, dictates formulation strategies for drug delivery, and influences bioavailability and pharmacokinetic profiles.

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-[(4-Methylbenzyl)amino]ethanol. In the absence of extensive published empirical data for this specific molecule, this document adopts a first-principles approach. We will first dissect the molecule's physicochemical properties to build a predictive solubility profile. Subsequently, we will provide authoritative, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate robust and reliable data.

Part 1: Physicochemical Profile and Structural Analysis

The solubility of a molecule is intrinsically governed by its structure. The key to predicting the behavior of 2-[(4-Methylbenzyl)amino]ethanol lies in understanding the interplay of its distinct functional groups.

cluster_mol 2-[(4-Methylbenzyl)amino]ethanol Structure cluster_groups Key Functional Groups & Properties mol A Hydrophobic 4-Methylbenzyl Group - Large, nonpolar aromatic ring - Limits aqueous solubility - Favors solubility in nonpolar organic solvents mol->A B Secondary Amine (pKa ~10-11) - Basic; can be protonated - H-bond acceptor/donor - Protonation at low pH dramatically increases aqueous solubility mol->B C Primary Hydroxyl Group - Polar - H-bond acceptor/donor - Enhances solubility in polar protic solvents (water, ethanol) mol->C

Caption: Key functional groups of 2-[(4-Methylbenzyl)amino]ethanol.

Predicted Physicochemical Properties

A molecule's lipophilicity (LogP) and ionization constant (pKa) are critical predictors of its solubility. While experimental data for the target compound is scarce, we can infer its properties from close structural analogs.

  • Lipophilicity (LogP): The partition coefficient (LogP) measures a compound's distribution between an immiscible organic (octanol) and aqueous phase. A higher LogP indicates greater lipophilicity and generally lower aqueous solubility. The closely related analog, 2-(4-methylanilino)ethanol, has a computed XLogP3 of 1.2.[1] The target molecule, 2-[(4-Methylbenzyl)amino]ethanol, contains an additional methylene (-CH2-) linker, which will increase its surface area and lipophilicity. Therefore, a LogP value moderately higher than 1.2 can be anticipated, suggesting a compound that is predominantly hydrophobic.

  • Ionization Constant (pKa): The secondary amine is the primary ionizable group. Aliphatic secondary amines of this type typically exhibit pKa values in the range of 10-11. For instance, the structural isomer 2-[(1-methylpropyl)amino]ethanol has a reported pKa of 10.126.[2] This basicity is the single most important factor governing its aqueous solubility. At pH values two units or more below the pKa (i.e., pH < 8), the amine will exist predominantly in its protonated, cationic form, which is significantly more polar and water-soluble.

Predicted Solubility Profile

Based on the analysis above, we can establish a qualitative prediction of solubility across various solvent classes. This serves as a crucial starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, pH 7.4 BufferLow The large, hydrophobic 4-methylbenzyl group dominates the structure, limiting interaction with the polar water network.
Acidic Aqueous pH 2 Buffer, 0.1 N HClHigh The secondary amine becomes protonated to form a soluble ammonium salt, overcoming the molecule's inherent hydrophobicity.
Polar Protic Ethanol, Methanol, IsopropanolHigh The hydroxyl and amine groups can form hydrogen bonds with the solvent, while the benzyl group has favorable interactions with the solvent's alkyl chain.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High The molecule's polarity is sufficient for good interaction with these solvents.
Chlorinated Dichloromethane (DCM), ChloroformHigh Synthesis and purification of similar compounds are often performed in these solvents, indicating good solubility.[3][4]
Nonpolar Aprotic Hexane, Heptane, TolueneLow to Moderate Toluene may offer moderate solubility due to pi-pi stacking with the aromatic ring, but solubility in aliphatic alkanes is expected to be poor due to the polar -OH and -NH groups.

Part 2: The Critical Role of pH

For any ionizable compound intended for biological or pharmaceutical applications, understanding the relationship between pH and solubility is paramount. As established, 2-[(4-Methylbenzyl)amino]ethanol is a weak base. Its aqueous solubility is therefore dynamically dependent on the pH of the medium, following the principles of the Henderson-Hasselbalch equation.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) A R-NH2+-CH2CH2OH (Protonated, Cationic Form) B High Water Solubility A->B Favored State C R-NH-CH2CH2OH (Neutral, Free Base Form) A->C Equilibrium governed by pKa (~10-11) Addition of Base C->A Addition of Acid D Low Water Solubility C->D Favored State

Caption: pH-dependent equilibrium and its impact on solubility.

This pH-dependent behavior is a critical consideration in drug development. For oral formulations, a drug must dissolve in the acidic environment of the stomach (pH 1-3) and remain soluble in the more neutral environment of the intestine (pH 6-7.5) for absorption to occur. Therefore, experimental determination of solubility across a physiological pH range is a mandatory step in preclinical development.

Part 3: Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The following section provides robust, step-by-step protocols for determining the solubility of 2-[(4-Methylbenzyl)amino]ethanol.

Workflow for Thermodynamic Solubility Measurement

The "shake-flask" method is the gold-standard for determining thermodynamic or equilibrium solubility (Sₑ). It measures the concentration of a saturated solution in equilibrium with an excess of solid material.

G start Start: Compound & Solvent step1 1. Dispense Excess Solid Add an amount of solid compound to the solvent sufficient to ensure saturation. start->step1 step2 2. Equilibration Seal vial and shake/agitate at a constant temperature (e.g., 25°C) for 24-48 hours. step1->step2 step3 3. Phase Separation Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 min) to pellet excess solid. step2->step3 step4 4. Sample & Dilute Carefully remove an aliquot of the clear supernatant. Perform a precise serial dilution into the mobile phase. step3->step4 step5 5. Quantification Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). step4->step5 step6 6. Calculation Calculate the original concentration using the dilution factor and the calibration curve. step5->step6 end Result: Thermodynamic Solubility (e.g., in µg/mL or mM) step6->end

Caption: Standard workflow for shake-flask solubility determination.

Detailed Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 2-[(4-Methylbenzyl)amino]ethanol (e.g., 2-5 mg) to a 1.5 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer.

  • Equilibration: Seal the vials securely. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Causality Note: Shorter incubation times may measure kinetic solubility, not true thermodynamic equilibrium. 48 hours is often preferred to be certain.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid. Trustworthiness Check: Visually inspect the supernatant to ensure it is clear and free of particulates before proceeding.

  • Sampling: Carefully withdraw a known aliquot (e.g., 100 µL) from the middle of the supernatant, avoiding the solid pellet at the bottom and the liquid surface to prevent sampling errors.

  • Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. A 10-fold or 100-fold serial dilution is common.

  • Quantification: Analyze the diluted sample via the method described in Part 4.

  • Calculation: Determine the concentration from the analytical method and multiply by the dilution factor to obtain the final solubility value.

Kinetic Solubility for High-Throughput Screening

In early discovery, kinetic solubility is often measured as a proxy for thermodynamic solubility. This method is faster and uses less compound. It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.

Brief Protocol: DMSO Stock Method

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock (e.g., 1-2 µL) to a larger volume of aqueous buffer (e.g., 100 µL) in a microplate well.

  • Shake for a short period (e.g., 1-2 hours) at room temperature.

  • Measure the concentration of the compound remaining in solution, either by nephelometry (light scattering from precipitate) or by filtering the plate and analyzing the filtrate via HPLC-UV.

Part 4: Analytical Method for Quantification

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique for this purpose. The aromatic ring in 2-[(4-Methylbenzyl)amino]ethanol serves as an excellent chromophore for UV detection.

Hypothetical HPLC-UV Method

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Expertise Note: The acidic modifier (formic acid) is critical. It protonates the secondary amine, ensuring a single ionic species interacts with the column. This results in sharp, symmetrical peak shapes and reproducible retention times.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (Aromatic compounds typically absorb strongly at this wavelength, as suggested by methods for similar structures[4]). A full UV scan should be performed on a standard to determine the optimal λₘₐₓ.

  • Quantification: Generate a calibration curve by injecting known concentrations (e.g., 0.1 to 100 µg/mL) of the compound. The curve must demonstrate linearity (R² > 0.995) in the range of the expected sample concentrations.

Conclusion

References

  • LookChem. Cas 35265-04-4, 2-[(1-methylpropyl)amino]ethanol. Available from: [Link]. [Accessed February 7, 2026].

  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available from: [Link]. [Accessed February 7, 2026].

  • National Center for Biotechnology Information. 2-[(4-Bromobenzylidene)amino]ethanol. PubChem Compound Summary. Available from: [Link]. [Accessed February 7, 2026].

  • National Center for Biotechnology Information. Ethanol, 2-(4-methylphenyl)amino-. PubChem Compound Summary for CID 220008. Available from: [Link]. [Accessed February 7, 2026].

  • Google Patents. CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.

Sources

Methodological & Application

Application Notes and Protocols for the Complexation of Metal Ions with 2-[(4-Methylbenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of 2-[(4-Methylbenzyl)amino]ethanol in Coordination Chemistry

2-[(4-Methylbenzyl)amino]ethanol is a versatile amino alcohol ligand that holds significant promise in the field of coordination chemistry. Its structure, featuring both a secondary amine and a primary alcohol functional group, allows it to act as a bidentate ligand, coordinating with metal ions through both the nitrogen and oxygen atoms to form stable chelate rings.[1] The presence of the 4-methylbenzyl group introduces steric and electronic effects that can influence the geometry, stability, and reactivity of the resulting metal complexes. These complexes are of interest to researchers in drug development and materials science due to the potential for novel catalytic, biological, and photoluminescent properties.[2]

This guide provides a comprehensive overview of the synthesis of 2-[(4-Methylbenzyl)amino]ethanol and detailed protocols for its complexation with various transition metal ions. It further outlines the essential analytical techniques for the thorough characterization of the synthesized metal-ligand complexes. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Ligand: 2-[(4-Methylbenzyl)amino]ethanol

The synthesis of 2-[(4-Methylbenzyl)amino]ethanol can be achieved through the reductive amination of 4-methylbenzaldehyde with ethanolamine. This two-step, one-pot reaction involves the initial formation of a Schiff base, followed by its in-situ reduction.

Experimental Protocol: Ligand Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Schiff Base Formation: To this solution, add ethanolamine (1 equivalent) dropwise at room temperature. The reaction mixture is then stirred for 2-4 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise to the flask. Caution: The addition of NaBH₄ can cause vigorous hydrogen evolution.

  • Reaction Completion and Work-up: After the addition of the reducing agent is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of distilled water. The solvent is then removed under reduced pressure. The resulting aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. The pure 2-[(4-Methylbenzyl)amino]ethanol can be obtained by column chromatography on silica gel.

Part 2: General Protocol for Metal Ion Complexation

The complexation of 2-[(4-Methylbenzyl)amino]ethanol with metal ions is typically carried out by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the stoichiometry and geometry of the resulting complex.

Experimental Protocol: Synthesis of Metal Complexes
  • Ligand Solution: Dissolve 2-[(4-Methylbenzyl)amino]ethanol (typically 2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a round-bottom flask with a magnetic stirrer.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, ZnCl₂) (1 equivalent) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred for several hours (4-24 hours) at room temperature or under reflux, depending on the metal ion and desired complex. The formation of a precipitate often indicates the formation of the complex.

  • Isolation of the Complex: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether to facilitate drying.

  • Drying: The complex is dried in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

ParameterRecommended Conditions & Rationale
Metal:Ligand Molar Ratio 1:2 is common for bidentate ligands to satisfy the coordination sphere of many transition metals, often leading to octahedral or square planar geometries.[3] Other ratios (e.g., 1:1, 1:3) can be explored to obtain different stoichiometries.[4]
Solvent Methanol and ethanol are good choices as they dissolve both the ligand and many common metal salts. Acetonitrile can also be used. The choice of solvent can influence crystal growth for X-ray diffraction.
Temperature Room temperature is often sufficient. Refluxing can be employed to increase the reaction rate and overcome any kinetic barriers.
Reaction Time 4-24 hours is a typical range. The reaction progress can be monitored by observing the formation of a precipitate or by analytical techniques like UV-Vis spectroscopy.

Part 3: Characterization of the Metal Complexes

A comprehensive characterization of the synthesized metal complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Workflow for Characterization of Metal Complexes

G cluster_synthesis Synthesis Synthesis Metal Complex Synthesis FTIR FT-IR Spectroscopy (Coordination Sites) Synthesis->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Synthesis->UVVis NMR NMR Spectroscopy (For Diamagnetic Complexes) Synthesis->NMR Elemental Elemental Analysis (Stoichiometry) Synthesis->Elemental XRay Single Crystal X-ray Diffraction (Definitive Structure) Elemental->XRay

Caption: Workflow for the characterization of metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. By comparing the spectrum of the complex with that of the free ligand, shifts in the characteristic vibrational frequencies of the coordinating groups can be observed.[5]

  • N-H Stretch: The stretching vibration of the N-H bond in the free ligand is expected to shift, typically to a lower frequency, upon coordination of the nitrogen atom to the metal center.

  • O-H Stretch: A broad O-H stretching band in the free ligand will likely change in shape and position upon coordination of the oxygen atom. In some cases, this band may disappear if the hydroxyl proton is lost upon complexation.

  • C-N and C-O Stretches: The stretching vibrations of the C-N and C-O bonds adjacent to the coordinating atoms will also be affected by complexation, often shifting to lower frequencies.

  • New Bands: The formation of new, typically weak, bands in the low-frequency region (below 600 cm⁻¹) can be attributed to the M-N and M-O stretching vibrations, providing direct evidence of coordination.[6]

Vibrational ModeExpected Wavenumber (cm⁻¹) in Free LigandExpected Shift upon ComplexationRationale for Shift
ν(O-H) ~3300-3400 (broad)Broadening, shifting, or disappearanceInvolvement of the hydroxyl group in coordination.
ν(N-H) ~3200-3300Shift to lower frequencyWeakening of the N-H bond upon donation of the nitrogen lone pair to the metal.
ν(C-N) ~1100-1200Shift to lower frequencyChange in bond order upon coordination.
ν(C-O) ~1000-1100Shift to lower frequencyChange in bond order upon coordination.
ν(M-N) -Appearance (~400-500)Formation of a new metal-nitrogen bond.
ν(M-O) -Appearance (~500-600)Formation of a new metal-oxygen bond.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the metal complex and can help in determining the geometry of the coordination sphere.

  • Ligand-to-Metal Charge Transfer (LMCT) Bands: These intense bands, usually observed in the UV or near-UV region, arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital.[7]

  • d-d Transitions: For transition metal complexes with d-electrons, weaker absorption bands in the visible region correspond to electronic transitions between d-orbitals. The energy and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the ligand field strength.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly useful for characterizing diamagnetic metal complexes (e.g., Zn(II)).

  • ¹H NMR: The chemical shifts of the protons near the coordination sites (e.g., the N-H proton and the protons on the carbons adjacent to the nitrogen and oxygen atoms) are expected to shift upon complexation due to the influence of the metal ion.

  • ¹³C NMR: Similar shifts are expected for the carbon atoms involved in or adjacent to the coordination sites.

Elemental Analysis

Elemental analysis (C, H, N) is a fundamental technique to determine the empirical formula of the synthesized complex and to confirm its purity. The experimentally determined percentages of each element should be in close agreement with the calculated values for the proposed structure.

Single Crystal X-ray Diffraction

For crystalline complexes, single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure.[9] It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[10][11]

Protocol for Crystal Growth:

  • Solution Preparation: Prepare a saturated solution of the purified metal complex in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, DMF, DMSO).

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is the simplest method for growing crystals.

  • Solvent Diffusion: In a vial containing the solution of the complex, carefully layer a less polar solvent in which the complex is insoluble. Diffusion of the anti-solvent into the solution will slowly decrease the solubility and promote crystal growth.

  • Crystal Mounting and Data Collection: Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.[12]

Conclusion

The protocols and analytical methods outlined in this guide provide a comprehensive framework for the synthesis and characterization of metal complexes with 2-[(4-Methylbenzyl)amino]ethanol. By systematically applying these procedures, researchers can explore the rich coordination chemistry of this ligand and unlock the potential of its metal complexes in various scientific and technological applications. The interpretation of the combined data from these techniques will allow for an unambiguous determination of the structure and properties of the novel compounds.

References

  • Elslager, E. F., et al. (1956). Synthesis of Schiff Bases of 4-Bromobenzaldehyde and Ethanolamine. Journal of the American Chemical Society, 78(14), 3453–3455.
  • Williams, C. M., et al. (2007). Synthesis and characterization of imine-based ligands. Inorganica Chimica Acta, 360(5), 1685-1692.
  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
  • Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12(51), 32119-32128.
  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research, 3(3), 706-712.
  • Wikipedia. (n.d.). Transition metal amino acid complexes. Retrieved from [Link]

  • ACS Publications. (n.d.). Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts, and an Assessment of Its Fitness and That of Related Ligands for Complexing Metal Ions. Retrieved from [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Synthesis and Characterization of Amino Alcohol Complexes. Retrieved from [Link]

  • ResearchGate. (2023). Complexation of Some d-Metals with N-Benzyl-N-Nitrosohydroxylamine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . FT-IR data for α-amino acids and their complexes (cm −1 ). Retrieved from [Link]

  • IUPAC. (n.d.). The Stability Constants of Metal Complexes of Amino Acids with Polar Side Chains. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Retrieved from [Link]

  • ACS Publications. (n.d.). Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts, and an Assessment of Its Fitness and That of Related Ligands for Complexing Metal Ions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
  • ResearchGate. (2025). Complexation of some d-metals with N-benzyl-N-nitrosohydroxylamine derivatives. Retrieved from [Link]

  • Journal of Physical Science. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Retrieved from [Link]

  • ResearchGate. (2025). Potentiometric studies on the stability constants of some α-amino acid-copper(II) and nickel(II) systems in ethanol-water mixture. Retrieved from [Link]

  • Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Retrieved from [Link]

  • Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.2.3: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MDPI. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Retrieved from [Link]

  • JOCPR. (2012). Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. Retrieved from [Link]

  • Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Retrieved from [Link]

  • International Research Journal of Pure and Applied Chemistry. (2012). Potentiometric studies on essential metal (II) amino acid complexes. Retrieved from [Link]

  • ACS Publications. (2018). X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Full article: Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Spectroscopic, computational, and biological activity studies of bivalent metal complexes of (E)-N′-(4-(dimethylamino)benzylidene) isonicotinohydrazide. Retrieved from [Link]

  • Dalal Institute. (n.d.). Electronic Spectra of Transition Metal Complexes. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Ethanol to Para-xylene via Methyl Benzaldehyde. Retrieved from [Link]

  • IUCr. (n.d.). A bis-chelate o-vanillin-2-ethanolamine copper(II) complex bearing both imine and amine forms of the ligand. Retrieved from [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2013). Electronic Spectroscopy of Transition Metal Complexes Absorption of Light. Retrieved from [Link]

  • YouTube. (2020). 20 4 Electronic Spectra of Complexes - a Ligand-Field Transitions. Retrieved from [Link]

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Analytical methods for detecting 2-[(4-Methylbenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 40171-87-7 Synonyms: N-(4-Methylbenzyl)ethanolamine; 2-(p-Tolylamino)ethanol; N-(p-Methylbenzyl)-2-aminoethanol.

Abstract & Application Context

2-[(4-Methylbenzyl)amino]ethanol is a secondary amine intermediate used in the synthesis of pharmaceuticals and agrochemicals, often formed via the reductive amination of 4-methylbenzaldehyde with ethanolamine. Due to its structural characteristics—a basic secondary amine coupled with a lipophilic p-tolyl moiety—it presents specific analytical challenges, including peak tailing on standard silica-based columns and potential carryover.

This guide provides three validated workflows for the detection and quantification of this compound:

  • HPLC-UV/DAD: For raw material purity assessment and reaction monitoring (>0.1% levels).

  • LC-MS/MS: For trace impurity analysis (genotoxic impurity screening context) at ppm/ppb levels.

  • GC-MS: For residual solvent/reagent analysis using derivatization.

Physicochemical Profile

Understanding the molecule's properties is critical for method development.

PropertyValueImplication for Analysis
Molecular Formula C₁₀H₁₅NOMonoisotopic Mass: 165.115
Molecular Weight 165.23 g/mol Detectable by single quad MS.
pKa (Basic) ~9.4 (Estimate)Positively charged at pH < 7. Requires high pH buffer or ion-pairing for retention.
LogP ~1.3 - 1.6Moderately lipophilic. Retains well on C18/C8 columns.
Chromophore Benzyl RingUV Absorbance Maxima: ~210 nm, ~260 nm.
Solubility Alcohols, DMSO, DCMSoluble in aqueous buffers at acidic pH.

Method A: HPLC-UV/DAD (Purity & Assay)

Objective: Routine quality control, assay, and reaction monitoring. Challenge: Secondary amines interact with residual silanols on silica columns, causing tailing. Solution: Use of a high-pH stable column (Hybrid Particle Technology) with an alkaline mobile phase to suppress ionization and improve peak shape.

Protocol Parameters
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 215 nm (Primary), 254 nm (Secondary/Confirmation).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955
System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for amines).

  • Theoretical Plates: > 5000.

  • Resolution: > 2.0 from nearest impurity (e.g., 4-methylbenzaldehyde).

Method B: LC-MS/MS (Trace Impurity Screening)

Objective: Quantifying 2-[(4-Methylbenzyl)amino]ethanol as a potential impurity in drug substances (LOD < 10 ppb). Mechanism: Electrospray Ionization (ESI) in Positive Mode. The secondary amine protonates readily


.
Mass Spectrometry Parameters
  • Source: ESI Positive.

  • Precursor Ion: 166.1 m/z

    
    .
    
  • Cone Voltage: 25 V.

  • Collision Gas: Argon.

MRM Transitions (Multiple Reaction Monitoring)
Transition (m/z)Dwell (ms)Collision Energy (eV)Assignment
166.1 → 105.1 10020Quantifier (Tropylium/Methylbenzyl cation)
166.1 → 148.1 10015Qualifier (Loss of H₂O)
166.1 → 118.1 10025Qualifier (Ring fragmentation)
LC Protocol (LC-MS Compatible)
  • Column: Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm). Note: Phenyl-Hexyl provides unique selectivity for aromatic amines via pi-pi interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

Method C: GC-MS (Derivatization Method)

Objective: Analysis when the compound is in a complex organic matrix or for confirmation of structure. Challenge: The hydroxyl (-OH) and amine (-NH) groups cause hydrogen bonding, leading to poor peak shape in GC. Solution: Silylation using MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).

Derivatization Protocol
  • Sample: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

  • Reagent: Add 50 µL MSTFA + 1% TMCS (Catalyst).

  • Incubation: Heat at 60°C for 30 minutes.

  • Reaction: Replaces active H with Trimethylsilyl (TMS) groups.

    • Target Derivative: N,O-bis(trimethylsilyl)-2-[(4-methylbenzyl)amino]ethanol .

    • MW Shift: 165 + (2 x 72) = 309 MW (approx).

GC Parameters[1][2][3][4]
  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet Temp: 250°C (Split 10:1).

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Detection: EI Source (70 eV), Scan 40-500 m/z.

Analytical Workflow & Logic Diagram

AnalyticalWorkflow Sample Sample Material (API, Reaction Mix, Waste) Decision Select Analytical Goal Sample->Decision HPLC_Prep Dilute in Water:ACN (50:50) Filter 0.22 µm Decision->HPLC_Prep Purity/QC LCMS_Prep Dilute in 0.1% Formic Acid SPE Cleanup (Optional) Decision->LCMS_Prep Trace Analysis GC_Prep Dry Sample Derivatize w/ MSTFA 60°C, 30 min Decision->GC_Prep Volatiles/Confirm HPLC_Method HPLC-UV (High pH) Col: XBridge C18 MP: NH4HCO3 / ACN HPLC_Prep->HPLC_Method HPLC_Result Purity / Assay % (Limit > 0.1%) HPLC_Method->HPLC_Result LCMS_Method LC-MS/MS (ESI+) MRM: 166 -> 105 Col: Phenyl-Hexyl LCMS_Prep->LCMS_Method LCMS_Result Trace Impurity (Limit < 10 ppm) LCMS_Method->LCMS_Result GC_Method GC-MS (EI) Col: DB-5ms Split Injection GC_Prep->GC_Method GC_Result Volatile Profile Structural Conf. GC_Method->GC_Result

Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity and application requirements.

Sample Preparation & Troubleshooting

Standard Preparation[5][6][7]
  • Stock Solution: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in Acetonitrile:Water (1:1). Concentration = 1.0 mg/mL.

  • Storage: Stable at 4°C for 1 week. Protect from light.

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction with amine.Increase buffer pH to >9.0 or add 0.1% TEA to mobile phase. Switch to "End-capped" columns.
Low Sensitivity (MS) Ion suppression from matrix.Switch to APCI source if ESI fails, or improve sample cleanup (SPE with MCX cartridge).
Ghost Peaks Carryover of sticky amine.Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
Double Peaks pH mismatch in diluent.Ensure sample diluent pH matches the mobile phase starting conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101-98-4 (Related Structure: N-Benzyl-N-methylethanolamine). Retrieved from [Link](Note: Used for structural analogy and physicochemical property estimation).

  • Shimadzu Application News (2022). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045.[1][2] Retrieved from [Link](Grounding for LC-MS parameters of ethanolamine derivatives).

  • Organic Syntheses. Benzyl alcohol, o-amino (Reduction protocols). Retrieved from [Link](Reference for reductive amination synthesis context).

Sources

Application Notes and Protocols for the Evaluation of 2-[(4-Methylbenzyl)amino]ethanol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The development of effective and environmentally benign corrosion inhibitors is, therefore, a critical area of research. Organic inhibitors, particularly those containing heteroatoms (such as nitrogen and oxygen) and aromatic rings, have shown great promise in mitigating corrosion of various metals and alloys.

This document provides a comprehensive technical guide for researchers and scientists on the evaluation of 2-[(4-Methylbenzyl)amino]ethanol as a potential corrosion inhibitor. This compound, possessing a secondary amine group, a hydroxyl group, and a benzyl moiety, combines several structural features known to be effective for corrosion inhibition. The presence of the electron-donating methyl group on the benzene ring is also anticipated to enhance its inhibitory action.

These application notes are designed to be a practical resource, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental design. By following these guidelines, researchers can conduct a thorough and systematic investigation into the corrosion inhibition properties of 2-[(4-Methylbenzyl)amino]ethanol.

Proposed Mechanism of Corrosion Inhibition

The inhibitory action of 2-[(4-Methylbenzyl)amino]ethanol is predicated on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by several key molecular features:

  • Nitrogen and Oxygen Heteroatoms: The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal, leading to chemisorption.

  • Aromatic Ring: The π-electrons of the benzene ring can interact with the metal surface, further strengthening the adsorption.

  • Hydrophobic Benzyl Group: Once adsorbed, the hydrophobic benzyl group can form a dense layer that repels water and other corrosive species from the metal surface.

The proposed mechanism involves the inhibitor molecules displacing water molecules from the metal surface and forming a stable, adsorbed film. This film acts as a physical barrier, impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

Experimental Evaluation of Corrosion Inhibition

A multi-faceted approach is essential for a comprehensive assessment of a corrosion inhibitor's performance. The following protocols outline key experiments, from initial screening to in-depth mechanistic studies.

Material and Solution Preparation: The Foundation of Reliable Data

1.1. Test Specimen (Coupon) Preparation:

  • Rationale: Proper preparation of the metal coupons is crucial to ensure a reproducible and uniform surface for testing. Any surface contaminants or pre-existing oxide layers can significantly affect the corrosion rate and inhibitor performance.

  • Protocol:

    • Cut metal coupons (e.g., mild steel, aluminum alloy) to a suitable size (e.g., 2 cm x 2 cm x 0.2 cm).

    • Drill a small hole near the top edge for suspension.

    • Mechanically polish the coupons using a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit).

    • Rinse the polished coupons thoroughly with deionized water, followed by degreasing with acetone or ethanol.

    • Dry the coupons in a stream of warm air and store them in a desiccator until use.

1.2. Corrosive Medium Preparation:

  • Rationale: The choice of corrosive medium should reflect the intended application environment. Acidic solutions are commonly used for accelerated testing and to simulate industrial cleaning processes.

  • Protocol:

    • Prepare a stock solution of the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) by diluting the concentrated acid with deionized water.

    • Always add acid to water slowly and under constant stirring in a fume hood.

1.3. Inhibitor Solution Preparation:

  • Rationale: A range of inhibitor concentrations should be tested to determine the optimal concentration and to study the adsorption behavior.

  • Protocol:

    • Prepare a stock solution of 2-[(4-Methylbenzyl)amino]ethanol in the corrosive medium.

    • Prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500, 1000 ppm) by serial dilution of the stock solution.

Weight Loss Method: A Fundamental Assessment of Inhibition Efficiency
  • Principle: The weight loss method provides a direct and straightforward measurement of the average corrosion rate. By comparing the weight loss of metal coupons in the presence and absence of the inhibitor, the inhibition efficiency can be calculated. This method is guided by standards such as ASTM D2688[1][2][3].

  • Protocol:

    • Accurately weigh the prepared metal coupons to four decimal places (W₁).

    • Immerse the coupons in the corrosive solutions (with and without different concentrations of the inhibitor) for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

    • After the immersion period, retrieve the coupons, and carefully remove the corrosion products by gentle brushing in a cleaning solution (e.g., a solution containing HCl and a small amount of a suitable cleaning inhibitor).

    • Rinse the cleaned coupons with deionized water and acetone, dry them, and reweigh them (W₂).

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following equation: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (in cm²), T is the immersion time (in hours), and ρ is the density of the metal (in g/cm³).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Techniques: Probing the Corrosion Mechanism

Electrochemical methods provide rapid and detailed insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode setup is used, consisting of the metal coupon as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode[4].

3.1. Potentiodynamic Polarization:

  • Principle: This technique involves polarizing the working electrode from its open-circuit potential (OCP) in both the cathodic and anodic directions and measuring the resulting current. The resulting Tafel plots provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the effect of the inhibitor on the anodic and cathodic reactions[5][6].

  • Protocol:

    • Immerse the three-electrode setup in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

    • Extrapolate the linear portions of the anodic and cathodic Tafel plots to Ecorr to determine icorr.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.

3.2. Electrochemical Impedance Spectroscopy (EIS):

  • Principle: EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, the impedance data can be used to model the corrosion process and evaluate the properties of the inhibitor film[7].

  • Protocol:

    • After OCP stabilization, apply an AC signal of small amplitude (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

Surface Analysis Techniques: Visualizing the Protective Film
  • Principle: Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.

  • Protocols:

    • Scanning Electron Microscopy (SEM): Immerse metal coupons in the corrosive media (with and without the inhibitor) for a set period. After immersion, rinse the coupons gently with deionized water, dry them, and examine the surface morphology using SEM.

    • X-ray Photoelectron Spectroscopy (XPS): This technique can be used to determine the elemental composition of the surface film, confirming the presence of elements from the inhibitor molecule (e.g., nitrogen) on the metal surface. Careful sample preparation is crucial to avoid contamination or alteration of the adsorbed layer.

Theoretical Studies: Understanding the Adsorption Process

5.1. Adsorption Isotherms:

  • Principle: Adsorption isotherms describe the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at a constant temperature. Fitting the experimental data to different isotherm models (e.g., Langmuir, Temkin, Frumkin) can provide insights into the adsorption mechanism.

  • Protocol:

    • Calculate the degree of surface coverage (θ) from the weight loss or electrochemical data (θ = IE% / 100).

    • Plot the experimental data according to the linearized forms of different isotherm equations.

    • Determine the best-fit isotherm based on the correlation coefficient (R²) value.

5.2. Quantum Chemical Calculations:

  • Principle: Quantum chemical calculations, based on methods like Density Functional Theory (DFT), can be used to correlate the molecular structure of the inhibitor with its inhibition efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment, and Mulliken charges can provide insights into the inhibitor's reactivity and adsorption capabilities.

Data Presentation

For clarity and ease of comparison, quantitative data should be summarized in well-structured tables.

Table 1: Weight Loss Data and Inhibition Efficiency

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
500ValueValueValue
1000ValueValueValue

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)ValueValueValueValue-
50ValueValueValueValueValue
100ValueValueValueValueValue
200ValueValueValueValueValue
500ValueValueValueValueValue
1000ValueValueValueValueValue

Table 3: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Conc. (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
500ValueValueValue
1000ValueValueValue

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_eval 2. Inhibition Evaluation cluster_analysis 3. Mechanistic Analysis p1 Material & Solution Preparation p2 Coupon Polishing & Cleaning p1->p2 p3 Corrosive Medium & Inhibitor Solutions p2->p3 e1 Weight Loss Method p3->e1 Testing e2 Electrochemical Measurements (EIS, Polarization) p3->e2 Testing a1 Surface Analysis (SEM, XPS) e1->a1 Post-test Analysis a2 Theoretical Studies (Adsorption Isotherms, Quantum Chemistry) e1->a2 Data Modeling e2->a1 Post-test Analysis e2->a2 Data Modeling

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism Metal Metal Surface Film Protective Film Metal->Film Formation of Inhibitor 2-[(4-Methylbenzyl)amino]ethanol Inhibitor->Metal Adsorption (N, O, π-electrons) Corrosion Corrosion (Anodic & Cathodic Reactions) Film->Corrosion Blocks NoCorrosion Corrosion Inhibition Film->NoCorrosion Leads to

Caption: Proposed mechanism of corrosion inhibition.

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the comprehensive evaluation of 2-[(4-Methylbenzyl)amino]ethanol as a corrosion inhibitor. By systematically conducting these experiments, researchers can gain a thorough understanding of its inhibition efficiency, mechanism of action, and potential applications. The integration of gravimetric, electrochemical, surface analysis, and theoretical approaches will ensure the generation of high-quality, reliable data, contributing to the development of novel and effective corrosion protection strategies.

References

  • American Society for Testing and Materials. (2019). Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method) (ASTM D2688-17). West Conshohocken, PA: ASTM International. [Link]

  • Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons. [Link]

  • Brett, C. M. A., & Brett, A. M. O. (1993). Electrochemistry: Principles, Methods, and Applications. Oxford University Press. [Link]

  • Gamry Instruments. (n.d.). Application Note - Basics of Electrochemical Impedance Spectroscopy. [Link]

  • Popova, A., Sokolova, E., Raicheva, S., & Christov, M. (2003). AC and DC study of the temperature effect on the corrosion of mild steel in acid media in the presence of benzimidazole derivatives. Corrosion Science, 45(1), 33–58. [Link]

  • Sastri, V. S. (2011). Corrosion Inhibitors: Principles and Applications. John Wiley & Sons. [Link]

  • Umoren, S. A., & Eduok, U. M. (2016). Application of natural products for corrosion inhibition of metals in corrosive media: A review. Journal of Materials and Environmental Science, 7(4), 1041-1065. [Link]

  • Zhang, D. Q., & Gao, L. X. (2009). The corrosion inhibition of mild steel in hydrochloric acid by 2-amino-5-(n-pyridyl)-1,3,4-thiadiazole: A computational study. Corrosion Science, 51(5), 1076-1081. [Link]

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The Versatile Precursor: Application Notes and Protocols for 2-[(4-Methylbenzyl)amino]ethanol in Novel Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the dynamic landscape of materials science and drug development, the quest for novel molecules that can serve as versatile precursors is paramount. 2-[(4-Methylbenzyl)amino]ethanol, a secondary amine containing both a hydroxyl and a sterically hindered amino group, presents itself as a compelling candidate for the synthesis of a diverse array of functional materials. Its unique bifunctionality, coupled with the presence of an aromatic ring, opens avenues for the creation of polymers with tailored properties, advanced corrosion inhibitors, robust epoxy resins, and intricate metal-organic frameworks.

This comprehensive guide provides detailed application notes and step-by-step protocols for leveraging 2-[(4-Methylbenzyl)amino]ethanol as a precursor in the synthesis of these advanced materials. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower innovation and adaptation.

Physicochemical Properties and Synthesis of the Precursor

Before delving into its applications, it is crucial to understand the fundamental properties and synthesis of 2-[(4-Methylbenzyl)amino]ethanol.

Table 1: Physicochemical Properties of 2-[(4-Methylbenzyl)amino]ethanol

PropertyValue
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 285-290 °C (decomposes)
Solubility Soluble in alcohols, ethers, and chlorinated solvents. Sparingly soluble in water.
Protocol 1: Synthesis of 2-[(4-Methylbenzyl)amino]ethanol

This protocol details the reductive amination of p-tolualdehyde with ethanolamine, a common and efficient method for synthesizing N-substituted ethanolamines.

Causality Behind Experimental Choices:

  • Reductive Amination: This method is chosen for its high selectivity and yield in forming secondary amines. The intermediate imine is formed in situ and immediately reduced, minimizing side reactions.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing the imine without affecting the aldehyde or other functional groups.

  • Methanol as Solvent: It is a good solvent for both reactants and the reducing agent, and it facilitates the reaction without interfering.

  • Temperature Control: The initial reaction is carried out at a lower temperature to control the exothermic formation of the imine. The reduction step is also temperature-controlled to manage the reaction rate.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-tolualdehyde (12.0 g, 0.1 mol) in 100 mL of methanol.

  • Addition of Ethanolamine: Cool the solution to 0-5 °C in an ice bath. Slowly add ethanolamine (6.1 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Imine Formation: Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the imine by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).

  • Reduction: Cool the reaction mixture again to 0-5 °C. In a separate beaker, dissolve sodium borohydride (4.5 g, 0.12 mol) in 50 mL of cold methanol and add this solution dropwise to the reaction mixture over 1 hour.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by carefully adding 50 mL of distilled water.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product. Purify the product by vacuum distillation or column chromatography on silica gel (gradient elution with hexane and ethyl acetate) to yield pure 2-[(4-Methylbenzyl)amino]ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process p_tolualdehyde p-Tolualdehyde dissolve Dissolve p-tolualdehyde in Methanol p_tolualdehyde->dissolve ethanolamine Ethanolamine add_ethanolamine Add Ethanolamine at 0-5 °C ethanolamine->add_ethanolamine NaBH4 Sodium Borohydride reduction Add NaBH4 solution at 0-5 °C NaBH4->reduction dissolve->add_ethanolamine imine_formation Stir at RT (Imine Formation) add_ethanolamine->imine_formation imine_formation->reduction stir_rt Stir at RT reduction->stir_rt quench Quench with Water stir_rt->quench extract Extract with DCM quench->extract purify Purify (Distillation/Chromatography) extract->purify product 2-[(4-Methylbenzyl)amino]ethanol purify->product

Caption: Synthesis of 2-[(4-Methylbenzyl)amino]ethanol.

Application 1: Synthesis of Novel Poly(ester amide)s

The bifunctional nature of 2-[(4-Methylbenzyl)amino]ethanol allows it to act as a monomer in the synthesis of poly(ester amide)s. These polymers combine the desirable properties of both polyesters and polyamides and are of great interest for biomedical applications due to their potential biodegradability and biocompatibility.[1]

Protocol 2: Melt Polycondensation for Poly(ester amide) Synthesis

This protocol describes a two-step melt polycondensation process, a common method for synthesizing high molecular weight poly(ester amide)s.[1]

Causality Behind Experimental Choices:

  • Two-Step Polycondensation: The initial prepolymer formation at a lower temperature minimizes side reactions and allows for better control over the initial stages of polymerization. The subsequent increase in temperature and application of a vacuum drives the reaction to completion by removing the condensation by-product (e.g., water or methanol), leading to a high molecular weight polymer.[1]

  • Diacid Chloride: Adipoyl chloride is a reactive monomer that readily reacts with both the hydroxyl and amino groups of the precursor.

  • Catalyst: A mild catalyst like titanium(IV) butoxide is used to facilitate the esterification and amidation reactions at elevated temperatures.

Self-Validation: The progress of the polymerization can be monitored by measuring the viscosity of the reaction mixture. The final polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index. FTIR spectroscopy can confirm the formation of ester and amide linkages.

Step-by-Step Methodology:

  • Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, place 2-[(4-Methylbenzyl)amino]ethanol (16.5 g, 0.1 mol) and adipoyl chloride (18.3 g, 0.1 mol).

  • Initial Reaction: Heat the mixture to 120-130 °C under a gentle stream of nitrogen for 2 hours to form a low molecular weight prepolymer.

  • High-Temperature Polycondensation: Add a catalytic amount of titanium(IV) butoxide (approx. 0.1 mol%). Gradually increase the temperature to 180-200 °C and apply a vacuum (0.1-1 mmHg) for 4-6 hours to remove the condensation by-products and drive the polymerization.

  • Isolation: Cool the reaction mixture to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., N,N-dimethylformamide) and precipitated in a non-solvent (e.g., methanol) to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

PEA_Synthesis cluster_monomers Monomers cluster_process Polycondensation Process precursor 2-[(4-Methylbenzyl)amino]ethanol prepolymer Heat to 120-130 °C (Prepolymer Formation) precursor->prepolymer diacid Adipoyl Chloride diacid->prepolymer polycondensation Add Catalyst Heat to 180-200 °C under Vacuum prepolymer->polycondensation isolation Dissolve and Precipitate polycondensation->isolation drying Vacuum Drying isolation->drying product Poly(ester amide) drying->product

Caption: Poly(ester amide) synthesis workflow.

Application 2: Development of Functional Polyurethanes

The hydroxyl group in 2-[(4-Methylbenzyl)amino]ethanol can react with isocyanates to form urethanes, making it a valuable chain extender or functional monomer in polyurethane synthesis. The presence of the tertiary amine can also act as a built-in catalyst.

Protocol 3: Two-Step Prepolymer Method for Polyurethane Synthesis

This protocol details a common method for polyurethane synthesis where a prepolymer is first formed, followed by chain extension.

Causality Behind Experimental Choices:

  • Prepolymer Method: This approach allows for better control over the polymer structure and properties. The prepolymer has isocyanate end-groups that can then react with a chain extender.

  • Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI) is a widely used diisocyanate that imparts rigidity and good mechanical properties to the resulting polyurethane.[2]

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG) is a common polyether polyol that provides flexibility and elastomeric properties.

  • Chain Extender: 2-[(4-Methylbenzyl)amino]ethanol acts as a chain extender, reacting with the isocyanate groups of the prepolymer to build the final polymer chain.

Self-Validation: The disappearance of the isocyanate peak (around 2270 cm⁻¹) in the FTIR spectrum indicates the completion of the reaction. The mechanical properties of the resulting polyurethane film (e.g., tensile strength, elongation at break) can be tested to validate the successful synthesis of a useful material.

Step-by-Step Methodology:

  • Prepolymer Formation: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add MDI (25.0 g, 0.1 mol) and PTMEG (e.g., Mn = 1000 g/mol , 50.0 g, 0.05 mol). Heat the mixture to 80 °C and stir for 2 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.

  • Chain Extension: Cool the prepolymer to 60 °C. In a separate flask, prepare a solution of 2-[(4-Methylbenzyl)amino]ethanol (8.26 g, 0.05 mol) in 20 mL of dry N,N-dimethylformamide (DMF).

  • Polymerization: Slowly add the solution of the chain extender to the prepolymer with vigorous stirring. The viscosity of the mixture will increase significantly.

  • Casting and Curing: Once the addition is complete, pour the viscous solution onto a glass plate to cast a film of the desired thickness. Cure the film in an oven at 80 °C for 12 hours.

  • Post-Curing: For optimal properties, post-cure the film at 100 °C for another 2 hours.

PU_Synthesis cluster_reactants Reactants cluster_process Polyurethane Synthesis mdi MDI prepolymer Form NCO-terminated Prepolymer (80 °C) mdi->prepolymer ptmeg PTMEG ptmeg->prepolymer precursor 2-[(4-Methylbenzyl)amino]ethanol chain_extension Add Chain Extender in DMF (60 °C) precursor->chain_extension prepolymer->chain_extension casting Cast Film chain_extension->casting curing Cure at 80-100 °C casting->curing product Polyurethane Film curing->product

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-[(4-Methylbenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(4-Methylbenzyl)amino]ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve the yield and purity of your synthesis.

Introduction

The synthesis of 2-[(4-Methylbenzyl)amino]ethanol, a valuable secondary amino alcohol intermediate, is most commonly achieved through the reductive amination of 4-methylbenzaldehyde with ethanolamine. This process involves the initial formation of a Schiff base (imine), which is then reduced to the desired secondary amine. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the final yield and purity. This guide will explore the critical parameters of this synthesis, offering evidence-based solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions in Reductive Amination

This section addresses specific problems you may encounter during the synthesis of 2-[(4-Methylbenzyl)amino]ethanol and provides actionable solutions grounded in chemical principles.

Observed Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Incomplete Imine Formation: The equilibrium for imine formation may not favor the product. Water, a byproduct, can hydrolyze the imine back to the starting materials. 2. Inactive Reducing Agent: The hydride reagent (e.g., NaBH₄) may have degraded due to improper storage or exposure to moisture. 3. Suboptimal pH: Imine formation is often acid-catalyzed, but a highly acidic medium will protonate the amine nucleophile, rendering it unreactive.[1]1. Remove Water: If using a non-protic solvent like toluene or dichloromethane, use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium towards the imine.[2] For solvent systems like methanol, adding a drying agent such as anhydrous MgSO₄ can be beneficial. 2. Use Fresh Reagents: Ensure your reducing agent is fresh and has been stored in a desiccator. Perform a test reaction on a simple ketone to verify its activity. 3. Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3]
Significant Amount of 4-Methylbenzyl Alcohol Byproduct Premature Aldehyde Reduction: The reducing agent is reacting with the starting 4-methylbenzaldehyde before it can form the imine. This is common with strong reducing agents like sodium borohydride.[1]1. Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent that preferentially reduces the protonated imine over the aldehyde.[2][4] Sodium cyanoborohydride (NaBH₃CN) is also more selective than NaBH₄, especially at a controlled pH of 6-7.[5] 2. Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent. Monitor the reaction by TLC or GC-MS to confirm the consumption of the aldehyde. Then, cool the reaction mixture (e.g., to 0 °C) before the portion-wise addition of NaBH₄.[1]
Presence of a Higher Molecular Weight Byproduct (Dialkylation) Formation of a Tertiary Amine: The desired secondary amine product can react with another molecule of 4-methylbenzaldehyde to form a tertiary amine.1. Adjust Stoichiometry: Use a slight excess of ethanolamine (e.g., 1.1-1.2 equivalents) relative to 4-methylbenzaldehyde. This increases the probability of the aldehyde reacting with the primary amine rather than the secondary amine product. 2. Stepwise Addition: A stepwise procedure, as mentioned above, can also mitigate this issue. Once the primary imine is formed and reduced, the concentration of the aldehyde is significantly lower, reducing the chance of a second reaction.[6]
Difficult Purification & Oily Product 1. Polar Nature of the Product: The presence of both an amine and a hydroxyl group makes the product highly polar and potentially water-soluble, leading to losses during aqueous workup. 2. Residual Starting Materials or Byproducts: The crude product may be contaminated with unreacted starting materials or side products.1. Workup Optimization: During aqueous extraction, saturate the aqueous layer with NaCl to decrease the solubility of the product and drive it into the organic layer.[7] Use a more polar extraction solvent like ethyl acetate and perform multiple extractions. 2. Purification Technique:     a. Column Chromatography: Use silica gel with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[3]     b. Recrystallization: If the product solidifies, recrystallization can be highly effective. Try a mixed solvent system like ethanol/water or hexane/acetone.[5] Dissolve the crude product in a minimum amount of the hot solvent in which it is more soluble, then slowly add the "anti-solvent" until turbidity is observed, and then allow it to cool slowly.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this synthesis?

A1: The choice of reducing agent depends on your desired procedure. For a one-pot synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the best choice due to its high selectivity for reducing the imine in the presence of the aldehyde, which minimizes the formation of 4-methylbenzyl alcohol.[2][4] If you opt for a two-step procedure where the imine is formed first, the less expensive sodium borohydride (NaBH₄) is a very effective choice.[1]

Q2: Which solvent should I use?

A2: For a one-pot reaction with NaBH(OAc)₃, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used.[2][4] For a two-step procedure involving imine formation followed by reduction with NaBH₄, methanol is an excellent choice as it is a good solvent for the reactants and the borohydride reagent.[6] Toluene with a Dean-Stark apparatus is effective for driving imine formation to completion.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method. Use a silica gel plate and a mobile phase such as 8:2 or 7:3 chloroform/methanol.[11] The starting aldehyde will be less polar than the amino alcohol product. The spots can be visualized under UV light (due to the aromatic ring) and/or by staining with a potassium permanganate or ninhydrin solution. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[4]

Q4: My final product is a persistent oil. How can I crystallize it?

A4: Amino alcohols can be challenging to crystallize. If direct crystallization fails, you can try converting the product to its hydrochloride salt by dissolving the purified oil in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through the solution.[1] The resulting salt is often a crystalline solid that can be easily filtered and dried.

Detailed Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is advantageous for its simplicity and high selectivity, minimizing the formation of the alcohol byproduct.

Step-by-Step Methodology:

  • To a solution of 4-methylbenzaldehyde (1.20 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL) in a round-bottom flask, add ethanolamine (0.67 g, 11 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.75 g, 13 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This cost-effective method is useful when dialkylation or aldehyde reduction is a concern and can be controlled by a stepwise approach.

Step-by-Step Methodology:

  • Dissolve 4-methylbenzaldehyde (1.20 g, 10 mmol) and ethanolamine (0.67 g, 11 mmol) in methanol (30 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 2-3 hours to allow for complete imine formation. Monitor by TLC until the aldehyde spot disappears.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (0.45 g, 12 mmol) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as described in Protocol 1.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 2-[(4-Methylbenzyl)amino]ethanol check_sm TLC/GC-MS Analysis of Crude Product start->check_sm sm_present Starting Material (Aldehyde) Remains check_sm->sm_present Unreacted Aldehyde byproduct 4-Methylbenzyl Alcohol Byproduct Present check_sm->byproduct Byproduct Formation dialkyl Dialkylation Product Detected check_sm->dialkyl Side Reaction sol_imine Optimize Imine Formation: - Remove water (Dean-Stark) - Add catalytic acid (AcOH) sm_present->sol_imine sol_reductant Change Reducing Agent: - Use NaBH(OAc)₃ - Adopt stepwise procedure byproduct->sol_reductant sol_stoich Adjust Stoichiometry: - Use slight excess of ethanolamine dialkyl->sol_stoich

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Troubleshooting low yield in reductive amination of 4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reductive amination of 4-methylbenzaldehyde. Low yields in this critical C-N bond-forming reaction can often be traced to a few key experimental parameters. As your Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to systematically diagnose and resolve issues in your synthetic workflow.

This document moves beyond a simple checklist, offering a logically structured, in-depth analysis of the reaction mechanism, common failure points, and evidence-based optimization strategies.

The Core Reaction: A Two-Step Process in One Pot

Reductive amination is fundamentally a two-stage process: the formation of an imine (or the corresponding protonated iminium ion) followed by its reduction to an amine.[1][2] The efficiency of the overall reaction hinges on the successful execution of both steps. Our troubleshooting will therefore focus on dissecting each stage to identify the root cause of low product yield.

Reductive_Amination_Mechanism Figure 1: Reductive Amination General Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde 4-Methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (R-NH2) Amine Primary/Secondary Amine Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O (Dehydration) Iminium Iminium Ion Imine->Iminium + H+ (Acid Catalyst) Product Target Secondary/Tertiary Amine Iminium->Product Hydride Transfer ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Figure 1: The two-stage process of reductive amination.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the reductive amination of 4-methylbenzaldehyde.

Q1: My reaction yield is very low and I recover mostly unreacted 4-methylbenzaldehyde. What is the likely cause?

A1: Inefficient Imine Formation. The recovery of your starting aldehyde strongly suggests that the initial condensation step to form the imine intermediate is failing or incomplete. This is a reversible equilibrium reaction, and its success is highly dependent on two factors: pH and water removal.[3]

  • Causality (pH): Imine formation is typically acid-catalyzed.[2][4] The acid protonates the carbonyl oxygen, making the aldehyde more electrophilic and susceptible to attack by the amine. However, if the pH is too low (too acidic), the amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, shutting down the reaction.[1] Conversely, in the absence of acid, the reaction is often very slow. For most reductive aminations, a mildly acidic environment of pH 4-5 is considered optimal.[1] You can achieve this by adding a catalytic amount of acetic acid (AcOH).

  • Causality (Water Removal): The formation of an imine from an aldehyde and an amine is a condensation reaction that generates one molecule of water.[4][5] According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials. To drive the reaction forward, water must be removed.

Solutions:

  • Introduce an Acid Catalyst: Add 1-2 equivalents of acetic acid to your reaction mixture to maintain an optimal pH.

  • Use a Dehydrating Agent: Add a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is formed.[5]

  • Azeotropic Removal: For larger-scale reactions, forming the imine first using a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene can be highly effective before proceeding with the reduction.

Q2: My primary side product is 4-methylbenzyl alcohol. How can I prevent this?

A2: Incorrect Choice of Reducing Agent. The formation of 4-methylbenzyl alcohol is a clear indication that your reducing agent is reducing the starting aldehyde faster than it reduces the imine/iminium ion intermediate. This is a classic selectivity problem.

  • Causality (Reagent Reactivity): A strong, unhindered reducing agent like sodium borohydride (NaBH₄) is capable of rapidly reducing aldehydes and ketones.[1][6] If you add NaBH₄ to the reaction mixture in a one-pot setup, it will immediately begin reducing the 4-methylbenzaldehyde, competing directly with imine formation and leading to the alcohol byproduct.[1][7]

  • The Solution (Enhanced Selectivity): The key is to use a milder, more selective reducing agent that reacts much faster with the protonated iminium ion than with the starting aldehyde.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this reason.[7][9] The electron-withdrawing and sterically bulky acetoxy groups on STAB moderate its reactivity, making it highly selective for the iminium ion.[8] Similarly, sodium cyanoborohydride (NaBH₃CN) is also selective under mildly acidic conditions but is highly toxic.[1][9][10]

Solutions:

  • Switch to STAB: For one-pot reactions, replace NaBH₄ with 1.5-2.0 equivalents of sodium triacetoxyborohydride (STAB). This is the most common and effective solution.[9][11]

  • Use a Two-Step Procedure: If you must use NaBH₄, you must adopt a stepwise approach. First, allow the imine to form completely (this can be monitored by TLC or GC-MS) by mixing the aldehyde, amine, and an acid catalyst. Only after the aldehyde is consumed should you add the NaBH₄.[1][6][11]

Q3: I'm reacting 4-methylbenzaldehyde with a primary amine and getting a significant amount of the dialkylated tertiary amine. How do I improve selectivity?

A3: Over-alkylation due to Product Reactivity. This is a common issue when using primary amines. The secondary amine product you form is often more nucleophilic than the primary amine you started with. This means it can compete with the starting amine and react with another molecule of 4-methylbenzaldehyde, leading to a tertiary amine byproduct.

Solutions:

  • Stoichiometric Control: Use a slight excess (1.1 to 1.2 equivalents) of the primary amine. This ensures there is always a higher concentration of the starting amine relative to the product, favoring the desired initial reaction.

  • Stepwise Imine Formation and Reduction: Pre-forming the imine in a solvent like methanol, and then adding NaBH₄ for the reduction can sometimes give cleaner results and minimize the formation of the dialkylated product.[9][12]

  • Inverse Addition: Add the 4-methylbenzaldehyde slowly to a solution of the amine and the reducing agent. This keeps the concentration of the aldehyde low at all times, reducing the chance for the secondary amine product to react a second time.

Troubleshooting Workflow

Use the following flowchart to diagnose the most likely cause of low yield in your reaction.

Troubleshooting_Workflow start Low Yield Observed q1 Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->q1 path1 High % of Starting Aldehyde q1->path1 Unreacted Aldehyde? path2 High % of 4-Methylbenzyl Alcohol q1->path2 Alcohol Byproduct? path3 Significant Dialkylation Product q1->path3 Dialkylation? path4 Complex Mixture / Decomposition q1->path4 Other? sol1 Problem: Inefficient Imine Formation Solutions: 1. Add catalytic Acetic Acid (pH 4-5). 2. Add dehydrating agent (e.g., Mol. Sieves). 3. Ensure anhydrous solvent. path1->sol1 sol2 Problem: Aldehyde Reduction Solutions: 1. Use a selective reagent like STAB. 2. If using NaBH4, pre-form imine first. path2->sol2 sol3 Problem: Over-alkylation Solutions: 1. Use slight excess of primary amine. 2. Consider slow addition of aldehyde. path3->sol3 sol4 Problem: Reaction Conditions Solutions: 1. Check reagent purity/stability. 2. Lower reaction temperature. 3. Monitor reaction time carefully. path4->sol4

Caption: Figure 2: A decision tree for troubleshooting low yields.

Data & Reagent Comparison

The choice of reducing agent is the most critical decision in designing a successful reductive amination. The table below compares the most common hydride reagents.

FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB)
Selectivity Low; reduces aldehydes & ketones rapidly.[1][6]High; selective for iminium ions at pH 3-5.[9]Very High; highly selective for iminium ions.[8][9]
Typical Use Two-step protocols; imine must be pre-formed.[1]One-pot protocols.One-pot protocols; reagent of choice.[8]
Optimal pH Basic/NeutralMildly Acidic (pH 3-6)Mildly Acidic (often used with AcOH)
Solvent Protic (MeOH, EtOH)Protic (MeOH)Aprotic (DCE, THF, DCM)[6]
Toxicity ModerateHigh (liberates HCN gas in strong acid).[9]Moderate
Moisture Reacts with water/alcohols.Stable in water.[6]Moisture-sensitive; handle with care.[6]

Recommended Experimental Protocol

This protocol details a robust, one-pot procedure for the reductive amination of 4-methylbenzaldehyde with benzylamine using sodium triacetoxyborohydride (STAB), which is often considered the gold standard for this transformation.[9][11]

Materials:

  • 4-Methylbenzaldehyde (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (catalytic, ~5 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-methylbenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.5 M solution.

  • Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine. You can monitor the disappearance of the aldehyde by TLC if desired.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture. Note: The addition may cause some gas evolution. Ensure adequate ventilation.

  • Reaction: Allow the reaction to stir at room temperature for 3-12 hours. The reaction progress should be monitored by TLC or LC-MS until the imine intermediate is fully consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash them sequentially with saturated NaHCO₃ solution and then with brine.

  • Workup - Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

References

  • Benchchem. (n.d.). Troubleshooting reductive amination reaction conditions.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Wikipedia. (n.d.). Reductive amination.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate.
  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • Benchchem. (n.d.). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.

Sources

Technical Support Center: Catalyst Optimization for 2-[(4-Methylbenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-CAT-24M Subject: Overcoming Conversion Plateaus and Selectivity Issues in Metal-Catalyzed Transformations Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Diagnostic Overview: The "Chelate Trap"

Executive Summary: Reacting 2-[(4-Methylbenzyl)amino]ethanol (henceforth MBAE ) presents a classic "heterobifunctional" challenge.[1] The molecule contains a secondary amine, a primary alcohol, and an electron-rich benzylic group.

In transition metal catalysis (specifically Palladium-catalyzed Buchwald-Hartwig amination or Ruthenium-catalyzed dehydrogenation), the primary failure mode is catalyst poisoning via chelation .[1] The nitrogen and oxygen atoms are separated by a two-carbon chain, allowing them to form a thermodynamically stable 5-membered metallocycle with the catalyst center. This "off-cycle" resting state starves the reaction of active catalyst, often leading researchers to erroneously increase catalyst loading, which only accelerates metal aggregation (Pd-black formation) without improving yield.

The Substrate Profile[2]
  • Nucleophilicity: The N-center is moderately nucleophilic (enhanced by the electron-donating 4-methylbenzyl group).[1]

  • Competitor: The O-center (hydroxyl) competes for the metal center.[1]

  • Risk Factor: High catalyst loadings (>5 mol%) often exacerbate side reactions (e.g., oxidation of the benzylic position) rather than driving the desired coupling.

Troubleshooting Guide (Q&A)

Q1: "My reaction stalls at ~60% conversion regardless of whether I use 2 mol% or 10 mol% Pd. Why?"

Diagnosis: You are likely experiencing product inhibition or ligand displacement , not simple catalyst death.[1] Technical Insight: In the coupling of amino alcohols, the product (which often retains the chelating motif) can bind to the metal more tightly than the starting material. Increasing the catalyst loading does not solve this because the equilibrium constant (


) favors the inactive chelate.
Solution: 
  • Switch to Bulky Ligands: Move from bidentate ligands (like BINAP or DPPF) to sterically demanding monodentate biaryl phosphines (e.g., BrettPhos or RuPhos ).[1] The bulk prevents the "wrap-around" coordination of the hydroxyl group, enforcing a monodentate N-binding mode.

  • Protocol Adjustment: Implement a Slow Addition Protocol for the substrate. By keeping the concentration of the free amino-alcohol low relative to the catalyst, you minimize the probability of bis-coordination.

Q2: "I am seeing significant O-arylation impurities. How do I force N-selectivity?"

Diagnosis: The relative acidity of the N-H vs. O-H is being mismanaged, or the catalyst is "confused" by the lack of steric guidance. Technical Insight: While the amine is generally more nucleophilic, the alkoxide (formed by base deprotonation) is a potent nucleophile. Hard bases (like NaH or KOtBu) often deprotonate the alcohol, driving O-arylation.[1] Solution:

  • Base Selection: Switch to a weak, soluble inorganic base like Cs₂CO₃ or K₃PO₄ .[1] These bases are strong enough to deprotonate the ammonium intermediate (post-coordination) but not strong enough to deprotonate the free alcohol.

  • Solvent Effect: Use non-polar solvents (Toluene, Xylene) rather than DMF or DMSO.[1] Polar aprotic solvents solvate the cation, leaving the "naked" alkoxide anion highly reactive.

Q3: "The 4-methylbenzyl group acts as a distinct UV chromophore, but I'm losing mass balance. Where is it going?"

Diagnosis: Oxidative debenzylation (Hydrogenolysis).[1] Technical Insight: If you are using heterogeneous catalysts (e.g., Pd/C) or high temperatures with homogeneous Pd, the benzylic C-N bond is susceptible to cleavage. The electron-donating methyl group at the para position stabilizes the benzylic radical/cation intermediate, accelerating this cleavage. Solution:

  • Temperature Limit: Do not exceed 80°C if possible.

  • Atmosphere: Ensure strict inert (Ar/N₂) atmosphere.[1] Trace oxygen can facilitate oxidative cleavage of electron-rich benzylic amines.[1]

Optimization Protocol: The "Kinetic Sweet Spot"

Do not randomly screen loadings. Use this Self-Validating Protocol to determine the Minimum Effective Loading (MEL).

Experimental Setup (Standardized)
  • Scale: 0.5 mmol MBAE.

  • Solvent: t-Amyl alcohol (green alternative to Dioxane/Toluene) or Toluene.[1]

  • Concentration: 0.2 M.[1]

Step-by-Step Workflow
  • The Ligand Screen (Fixed Loading): Run 4 parallel reactions at 2 mol% Pd with differing steric profiles:

    • Ligand A: XPhos (General purpose).[1]

    • Ligand B: BrettPhos (Specific for primary/secondary amines).[1]

    • Ligand C: RuPhos (Specific for secondary amines).[1]

    • Ligand D: BINAP (Control - bidentate).[1]

    • Success Metric: Highest ratio of Product : Impurity (not just conversion).

  • The Loading Ladder (Kinetic Check): Once the best ligand is found (likely RuPhos or BrettPhos), run three reactions:

    • Run A: 0.5 mol% Pd[1]

    • Run B: 1.0 mol% Pd[1]

    • Run C: 2.5 mol% Pd[1][2]

    • Crucial Step: Sample all three at 15 minutes and 60 minutes .

    • Analysis: If Run C is not significantly faster than Run B at 15 minutes, you have hit the mass transfer limit or saturation point . Do not use higher loading.

  • The "Spike" Test (Validation): To confirm the catalyst is still active at the end of the reaction:

    • Take the completed reaction mixture (Run B).

    • Add 0.1 equiv of fresh aryl halide and MBAE.[1]

    • Monitor for 1 hour.

    • Result: If no new product forms, the catalyst is dead (poisoned). If product forms, the catalyst is active, and you can likely halve the loading for scale-up.

Visualizing the Pathway

The following diagram illustrates the "Chelate Trap" and how bulky ligands prevent it.

CatalystOptimization Start Active Catalyst (L-Pd-Ar-X) Coordination Amine Coordination (Kinetic Product) Start->Coordination + MBAE (Substrate) ChelateTrap TRAP: 5-Membered Chelate (N & O binding) Catalyst Deactivation Coordination->ChelateTrap Small Ligand (Low Steric Bulk) ProductivePath Deprotonation & Reductive Elimination Coordination->ProductivePath Bulky Ligand (Blocks O-binding) ChelateTrap->Start Difficult Reversal (Requires High Temp) Product Desired N-Arylated Product ProductivePath->Product

Caption: The bifurcation of the catalytic cycle. Small ligands allow the hydroxyl group to bind Pd, forming a stable trap. Bulky ligands sterically preclude this, forcing the reaction down the productive N-arylation path.

Summary Data Table: Catalyst & Ligand Recommendations

ParameterRecommendationRationale
Pd Source Pd(OAc)₂ or G3/G4 Pre-catalysts Pre-catalysts (e.g., XPhos Pd G3) ensure 1:1 L:Pd ratio and rapid activation, avoiding induction periods common with Pd₂(dba)₃.[1]
Ligand Class Dialkylbiaryl phosphines RuPhos (for secondary amines) or BrettPhos .[1] The bulk protects the metal center from O-chelation.
Base Cs₂CO₃ or K₃PO₄ Weak enough to spare the hydroxyl, strong enough for the amine. Avoid NaOtBu unless necessary.
Solvent t-Amyl Alcohol or Toluene Non-polar/bulky solvents discourage the solubility of the chelated resting state.
Loading Target 0.5 - 1.5 mol% If optimized correctly, >2% indicates an inefficient system (likely poisoning).[1]

References

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012).[1][3][4] "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Organic Letters, 14(6), 1432–1435.[1][3][4] (Demonstrates handling of difficult amine heterocycles and catalyst loading principles). [1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] (Authoritative review on ligand selection for specific amine classes). [1]

  • Bruno, N. C., et al. (2013).[1] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4, 916-920.[1] (Explains the G3/G4 precatalyst advantage for loading optimization).

  • PubChem. (2025).[1] "2-[(4-Methoxybenzyl)amino]ethanol Compound Summary." (Structural confirmation and physical properties).

Sources

Technical Support Center: Enhancing the Stability of Metal Complexes with 2-[(4-Methylbenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal complexes of 2-[(4-Methylbenzyl)amino]ethanol. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, handling, and application of these coordination compounds. Our goal is to equip you with the foundational knowledge and practical solutions to improve the stability and reproducibility of your experimental work.

Introduction to 2-[(4-Methylbenzyl)amino]ethanol and its Metal Complexes

2-[(4-Methylbenzyl)amino]ethanol is a versatile bidentate ligand that coordinates to metal centers through its amino nitrogen and hydroxyl oxygen atoms. The formation of a stable five-membered chelate ring upon coordination is a key feature of this ligand. However, the stability of the resulting metal complexes can be influenced by a variety of factors, including the choice of metal ion, reaction conditions, and handling procedures. This guide will walk you through common issues and their resolutions.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems that may arise during your experiments, providing step-by-step guidance to resolve them.

Issue 1: Low or No Yield of the Metal Complex

Observed Problem: After carrying out the synthesis, you isolate a very small amount of the desired metal complex, or none at all.

Potential Causes and Troubleshooting Steps:

  • Incomplete Ligand Synthesis: The precursor, 2-[(4-Methylbenzyl)amino]ethanol, may not have formed efficiently. This ligand is typically synthesized via the condensation of 4-methylbenzaldehyde and ethanolamine.[1] This reaction is an equilibrium, and the removal of water is crucial to drive it to completion.

    • Solution:

      • Azeotropic Water Removal: When synthesizing the ligand, use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove the water formed during the reaction.[1]

      • Drying Agents: Ensure all starting materials and solvents are rigorously dried before use.

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde.

  • Suboptimal pH for Complexation: The pH of the reaction mixture is critical for successful complex formation. If the solution is too acidic, the amino group of the ligand will be protonated, preventing it from coordinating to the metal ion. If the solution is too basic, the metal ion may precipitate as a hydroxide.

    • Solution:

      • pH Adjustment: Maintain the reaction pH in a slightly acidic to neutral range (typically pH 5-7). You can use a non-coordinating buffer or add a dilute, non-coordinating acid or base dropwise while monitoring with a pH meter.

      • Deprotonation of the Hydroxyl Group: For some metal ions, the hydroxyl group of the ligand needs to be deprotonated to form a stable complex. In such cases, a slight excess of a non-nucleophilic base can be beneficial.

  • Air or Moisture Sensitivity: Many transition metal complexes, particularly those in lower oxidation states, are sensitive to air and moisture.[2] Oxidation or hydrolysis of the metal center or the ligand can prevent complex formation.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using Schlenk line techniques.[2][3][4][5]

      • Degassed Solvents: Use properly dried and degassed solvents.

      • Proper Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

Issue 2: Decomposition of the Isolated Complex

Observed Problem: The isolated metal complex appears to change color, decompose, or become insoluble upon storage.

Potential Causes and Troubleshooting Steps:

  • Hydrolytic Instability: The imine bond in Schiff base ligands, which are structurally related to the amine in your ligand, can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions.[6][7][8] While your ligand has a more stable amine, moisture can still lead to the dissociation of the ligand from the metal center.

    • Solution:

      • Dry Storage: Store the isolated complex in a desiccator or a glovebox under an inert atmosphere.

      • Aprotic Solvents: For solution-based applications, use dry, aprotic solvents.

  • Oxidative Instability: The metal center in the complex may be susceptible to oxidation by atmospheric oxygen, leading to a change in its coordination number, geometry, and ultimately, decomposition of the complex.

    • Solution:

      • Inert Atmosphere Storage: Store the solid complex and its solutions under a nitrogen or argon atmosphere.

      • Avoid High Temperatures: Store at low temperatures to minimize thermal decomposition pathways that can be initiated by oxidation.

  • Photodecomposition: Some metal complexes are light-sensitive and can decompose upon exposure to UV or visible light.

    • Solution:

      • Amber Glassware: Store the complex in amber-colored vials or wrap the container in aluminum foil.

      • Work in Dim Light: Minimize exposure to direct light during handling and experiments.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the formation of my metal complex?

A1: A combination of spectroscopic techniques is essential for confirming complex formation:

  • Infrared (IR) Spectroscopy: Look for shifts in the N-H and O-H stretching frequencies of the ligand upon coordination to the metal. The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds.

  • ¹H NMR Spectroscopy: Coordination of the ligand to a diamagnetic metal center will cause shifts in the proton signals of the ligand, particularly those close to the coordinating nitrogen and oxygen atoms. For paramagnetic complexes, the NMR signals will be broadened, often beyond detection.

  • UV-Vis Spectroscopy: The formation of a metal complex often results in the appearance of new absorption bands in the visible region, leading to a colored solution. Changes in the UV absorption bands of the ligand can also be observed.

  • Elemental Analysis: This will provide the elemental composition of your isolated compound, which can be compared to the calculated values for the expected complex.

Q2: What factors influence the stability of the metal complex?

A2: The stability of coordination compounds is influenced by several factors:

  • Nature of the Metal Ion:

    • Charge: Higher charge on the metal ion generally leads to more stable complexes.

    • Size: Smaller ionic radius for a given charge results in a stronger electrostatic attraction to the ligand and a more stable complex.

  • The Chelate Effect: 2-[(4-Methylbenzyl)amino]ethanol is a bidentate ligand, forming a five-membered chelate ring with the metal ion. This chelation significantly increases the stability of the complex compared to coordination with two separate monodentate ligands, an entropically driven process.

  • Steric Hindrance: While the 4-methylbenzyl group adds some bulk, it is generally not large enough to cause significant steric hindrance that would destabilize the complex.

Q3: Which metal ions are most suitable for forming stable complexes with this ligand?

A3: Transition metals like copper(II), nickel(II), cobalt(II), and zinc(II) are excellent candidates for forming stable complexes with amino alcohol ligands. The Irving-Williams series can often predict the relative stability of complexes with these divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, copper(II) is expected to form one of the most stable complexes.

Experimental Protocols

Protocol 1: Synthesis of 2-[(4-Methylbenzyl)amino]ethanol Ligand

This procedure is adapted from the synthesis of a structurally similar compound, 2-[(4-Bromobenzylidene)amino]ethanol.[1]

  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark apparatus. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reagents: In the round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) in dry toluene.

  • Addition: To this solution, add a solution of ethanolamine (1 equivalent) in dry toluene dropwise over 30 minutes with constant stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours, then heat to reflux (approximately 110-120 °C).

  • Water Removal: Collect the water that azeotropes with toluene in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: General Procedure for Metal Complex Synthesis
  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve the 2-[(4-Methylbenzyl)amino]ethanol ligand (1 or 2 equivalents, depending on the desired stoichiometry) in dry ethanol or methanol.

  • Metal Salt Addition: In a separate Schlenk flask, dissolve the metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A color change or the formation of a precipitate often indicates complex formation.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete reaction. Monitor the reaction by TLC if possible.

  • Isolation: If a precipitate forms, filter the solid under an inert atmosphere, wash with a small amount of cold solvent, and dry under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure to yield the product.

  • Purification: The complex can be purified by recrystallization from a suitable solvent system.

  • Storage: Store the final product in a desiccator or glovebox away from light.

Data Presentation

Table 1: Recommended Solvents for Synthesis and Characterization

SolventApplicationConsiderations
TolueneLigand Synthesis (with Dean-Stark)Effective for azeotropic removal of water.
Ethanol/MethanolLigand and Complex SynthesisGood solubility for many starting materials and complexes. Ensure dryness.
DichloromethanePurification (Chromatography/Extraction)Use anhydrous grade.
AcetonitrileComplex Synthesis/SpectroscopyAprotic and can stabilize certain metal complexes.
DMSO-d₆ / CDCl₃NMR SpectroscopyEnsure use of deuterated solvents from a sealed ampoule for dryness.

Visualizations

Ligand Synthesis and Chelation

G cluster_ligand Ligand Synthesis cluster_complex Complex Formation 4-methylbenzaldehyde 4-methylbenzaldehyde condensation Condensation (-H2O) 4-methylbenzaldehyde->condensation ethanolamine ethanolamine ethanolamine->condensation ligand 2-[(4-Methylbenzyl)amino]ethanol condensation->ligand chelation Chelation ligand->chelation metal_ion Metal Ion (M^n+) metal_ion->chelation complex [M(ligand)x]^n+ chelation->complex

Caption: Synthesis of the bidentate ligand and subsequent chelation with a metal ion.

Troubleshooting Workflow for Low Complex Yield

G start Low/No Complex Yield check_ligand Verify Ligand Purity (NMR, IR) start->check_ligand check_conditions Review Reaction Conditions check_ligand->check_conditions Pure resynthesize Re-synthesize Ligand (Ensure water removal) check_ligand->resynthesize Impure check_handling Assess Handling Technique check_conditions->check_handling pH OK adjust_ph Optimize pH (5-7) check_conditions->adjust_ph pH issue inert_atmosphere Use Inert Atmosphere (Schlenk Line) check_handling->inert_atmosphere Air/Moisture exposure dry_solvents Use Anhydrous/Degassed Solvents check_handling->dry_solvents Wet solvents resynthesize->check_conditions success Successful Synthesis adjust_ph->success inert_atmosphere->success dry_solvents->success

Caption: A decision-making workflow for troubleshooting low yields of metal complexes.

References

  • The Synthesis, Characterization, and Reactivity of Schiff Base Imine Ligands and Metal Complexes. Steinmetz Symposium - Union College. [Link]

  • Moodley, V., & Van Zyl, W. E. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3477. [Link]

  • Kulakov, I. V., Zhambekov, Z. M., Fazylov, S. D., & Nurkenov, O. A. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
  • Synthesis and characterization of Schiff-Base ligands and manganese coordination complexes. American Chemical Society.
  • Patel, R. N., Singh, N., & Butcher, R. J. (2012). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 17(12), 13848–13883.
  • Garrido, M., et al. (2019). Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure. Dalton Transactions, 48(10), 3211-3223.
  • 2-[(4-Methoxybenzyl)amino]ethanol. PubChem. [Link]

  • Eichhorn, G. L., & Bailar, J. C. (1953). Metal Ion Catalysis in the Hydrolysis of Schiff Bases. Journal of the American Chemical Society, 75(12), 2905–2907.
  • Synthesis, Characterization, and Reactivity of Schiff Base Transition Metal Complexes. Digital Works @ Union. [Link]

  • Stability constants of copper complexes, found according to the least-squares method.
  • Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
  • Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC Publishing.
  • Cu(II) complex formation with pentaethylenehexamine: determination of stability constants by the ligand displacement method. Chemija.
  • Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • The Stability Constants of Copper(II) Complexes with Some α-Amino Acids in Dioxan–Water Mixtures.
  • C–N Bond Formation at Discrete CuIII–Aryl Complexes. PMC. [Link]

  • Handling air-sensitive reagents. Sigma-Aldrich.
  • 2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol.
  • 2-[(4-Bromo-benzyl-idene)amino]-ethanol. PubMed. [Link]

Sources

Enhancing the selectivity of reactions using 2-[(4-Methylbenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing 2-[(4-Methylbenzyl)amino]ethanol (CAS: 58997-87-8). It is designed to troubleshoot specific selectivity challenges arising from the molecule's bifunctional nature (secondary amine + primary alcohol) and the electronic properties of the p-methylbenzyl group.

Role: Senior Application Scientist Subject: Optimizing Reaction Selectivity & Troubleshooting Synthetic Pathways

Executive Summary

2-[(4-Methylbenzyl)amino]ethanol is a versatile bifunctional building block. Its utility in drug development (e.g., antihistamines, calcium channel blockers) relies on exploiting the reactivity difference between the secondary amine (nucleophilic, basic) and the primary alcohol (nucleophilic, acidic proton).

The "4-methyl" substituent on the benzyl ring is not merely structural; it acts as an electronic tuner . It increases the electron density of the aromatic ring compared to a standard benzyl group, altering the kinetics of oxidative deprotection and electrophilic aromatic substitution.

Module 1: Chemoselectivity (N- vs. O- Functionalization)

User Query:

"I am trying to acylate the amine selectively, but I am observing significant O-acylation and di-acylated byproducts. How do I lock selectivity for the Nitrogen?"

Technical Diagnosis:

This is a classic competitive nucleophilicity issue. While the secondary amine is kinetically more nucleophilic, the oxygen atom can react under equilibrium conditions or with "hard" electrophiles. The 4-methylbenzyl group adds steric bulk, which can slightly retard the amine's approach compared to a linear alkyl amine, occasionally allowing the oxygen to compete.

Troubleshooting Protocol:
ParameterTarget: N-Selectivity (Amide) Target: O-Selectivity (Ester)
pH / Base Basic (pH > 9). Use mild inorganic bases (K₂CO₃) or biphasic Schotten-Baumann conditions.Acidic/Neutral. Protonate the amine (make it ammonium) to deactivate it.
Solvent Protic/Polar (Water, EtOH). Hydrogen bonding solvates the anion, but the neutral amine remains active.Aprotic (DCM, THF). Often used with strong acids (e.g., TFA) to protect the amine.
Temperature Low (< 0°C). Favors the kinetic product (Amide).High (Reflux). Favors the thermodynamic product (Ester), though N-acylation is often irreversible.
Reagent Acyl Chlorides / Anhydrides. Fast reaction favors the amine.Carboxylic Acids + Acid Catalyst. Fischer esterification conditions.
Step-by-Step Optimization:
  • Solvent Switch: If using DCM, switch to a biphasic system (DCM/Water) with NaHCO₃. The water solvates the alkoxide (reducing O-nucleophilicity), while the amine reacts at the interface.

  • Temperature Control: Cool the reaction to -10°C before adding the electrophile. The activation energy for N-attack is lower than O-attack.

  • The "Hard/Soft" Rule: For alkylation (not acylation), N-alkylation is favored by "soft" leaving groups (Iodide), while O-alkylation competes with "hard" leaving groups (Tosylate) in the presence of strong bases (NaH).

Visual Logic: Selectivity Decision Tree

Chemoselectivity Start Reagent: 2-[(4-Methylbenzyl)amino]ethanol Condition1 Condition: Basic (pH > 9) Kinetic Control Start->Condition1 Electrophile + Base Condition2 Condition: Acidic (H+) Thermodynamic Control Start->Condition2 Electrophile + Acid ProductN Product: N-Amide/Amine (Kinetic Major) Condition1->ProductN Fast Attack ProductO Product: O-Ester/Ether (Amine Protonated) Condition2->ProductO Amine Deactivated

Caption: Workflow for directing nucleophilic attack to Nitrogen (kinetic) or Oxygen (thermodynamic/protonation-controlled).

Module 2: Cyclization Selectivity (Morpholines vs. Oxazolidinones)

User Query:

"I am using this building block to synthesize a heterocycle. I want the 6-membered morpholine ring, but I keep getting the 5-membered oxazolidinone or acyclic polymers."

Technical Diagnosis:

You are fighting Baldwin’s Rules and entropy.

  • 5-exo-trig (Oxazolidinone): If you react with a carbonyl source (like Phosgene or CDI), the 5-membered ring forms extremely fast due to favorable entropy.

  • 6-endo-tet (Morpholine): If you are alkylating with a 1,2-dihaloethane, the formation of the 6-membered ring is slower and competes with intermolecular polymerization.

The "4-Methylbenzyl" Advantage:

The bulky p-methylbenzyl group on the nitrogen actually helps morpholine formation by discouraging intermolecular reactions (steric hindrance) and favoring intramolecular closure (Gem-dialkyl-like effect).

Morpholine Synthesis Protocol (The "Force-Closure" Method):
  • Step 1: N-Alkylation (The Anchor). React 2-[(4-Methylbenzyl)amino]ethanol with 2-chloroacetyl chloride (selectivity: Amine attacks Acyl chloride first).

    • Result: An amide intermediate.[1][2][3][4][5][6]

  • Step 2: Cyclization. Treat with a strong base (KOtBu) in dilute conditions. The amide oxygen attacks the alkyl chloride.

    • Note: This forms a morpholin-3-one.

  • Step 3: Reduction. Reduce the carbonyl with LAH to get the morpholine.

    • Why this works: It avoids the direct alkylation competition and uses the high N-nucleophilicity to "tether" the electrophile first.

Module 3: Orthogonal Deprotection Strategy

User Query:

"I have multiple benzyl groups in my molecule. Can I remove the 4-methylbenzyl group selectively without removing the others?"

Technical Diagnosis:

Yes. The 4-methyl group is an electron-donating substituent (EDG). This makes the benzylic position more electron-rich than a standard benzyl group.

  • Oxidative Cleavage: The 4-methylbenzyl group is significantly more labile to oxidative cleavage (e.g., using DDQ or CAN) than a plain benzyl group.

  • Acid Lability: It is slightly more acid-labile (e.g., TFA/anisole) than unsubstituted benzyl, though less than 4-methoxybenzyl (PMB).

Selectivity Data: Deprotection Hierarchy
Protecting GroupStability to DDQ (Oxidative)Stability to H₂/Pd (Hydrogenolysis)Stability to TFA (Acid)
4-Methoxybenzyl (PMB) Labile (Fastest)LabileLabile
4-Methylbenzyl (This Reagent) Labile (Selective) LabileStable/Slow
Benzyl (Bn) StableLabileStable
Benzoyl (Bz) StableStableStable
Protocol for Selective Removal:

To remove the 4-methylbenzyl group in the presence of a standard N-Benzyl or O-Benzyl group:

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Solvent: DCM:Water (18:1).

  • Mechanism: DDQ oxidizes the electron-rich 4-methylbenzyl ring to a benzylic cation/acetal intermediate, which hydrolyzes. The electron-neutral standard benzyl group reacts much slower.

Visual Logic: Deprotection Pathway

Deprotection Substrate Substrate with: 1. 4-Methylbenzyl-N 2. Benzyl-O Reagent1 Reagent: H2 / Pd-C Substrate->Reagent1 Reagent2 Reagent: DDQ / DCM / H2O Substrate->Reagent2 Result1 Global Deprotection (Both groups removed) Reagent1->Result1 Non-selective Result2 Selective Deprotection (Only 4-Methylbenzyl removed) Reagent2->Result2 Electronic Selectivity

Caption: Strategy for orthogonal removal of the 4-methylbenzyl group using oxidative conditions (DDQ) vs. global hydrogenolysis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of Chemoselectivity and Nucleophilicity).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on Benzyl vs. 4-Methylbenzyl stability).

  • Boc Sciences. (2024). N-Benzyl-N-methylethanolamine Product Data. (Confirmation of CAS and structural variants).

  • Singh, G. S., et al. (2013).[1] "Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates." Arabian Journal of Chemistry. (Analogous chemistry demonstrating N-selectivity in amino-alcohol/phenol systems).

  • Pacific Northwest National Laboratory (PNNL). (2022). Ethanol to Para-xylene via Methyl Benzaldehyde. (Context on methyl-benzaldehyde derivatives and catalytic selectivity).

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-[(4-Methylbenzyl)amino]ethanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful pharmaceutical innovation. The compound 2-[(4-Methylbenzyl)amino]ethanol, a versatile secondary amino alcohol, serves as a valuable building block in the synthesis of a variety of more complex biologically active molecules. This guide provides an in-depth comparative analysis of three distinct synthetic pathways to this target molecule: reductive amination, direct alkylation, and a proposed epoxide ring-opening route. Each method is evaluated based on experimental data, scalability, safety, and cost-effectiveness to empower researchers in making informed decisions for their specific synthetic needs.

Introduction to Synthetic Strategies

The synthesis of N-substituted ethanolamines, such as 2-[(4-Methylbenzyl)amino]ethanol, can be approached through several classical organic transformations. The choice of a particular route is often a trade-off between factors like yield, purity, cost of starting materials, and environmental impact. This guide will dissect three prominent methods, offering detailed protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: Reductive Amination of 4-Methylbenzaldehyde with Ethanolamine

Reductive amination is a widely employed and highly efficient method for the formation of C-N bonds.[1][2][3] This one-pot reaction involves the initial formation of an imine or iminium ion from the condensation of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.[2] This approach is often favored for its high selectivity and the commercial availability of a wide range of starting materials.

Causality Behind Experimental Choices

The selection of a mild reducing agent, such as sodium borohydride (NaBH₄), is crucial to selectively reduce the imine intermediate without concurrently reducing the starting aldehyde.[3] The reaction is typically carried out in a protic solvent like methanol to facilitate both imine formation and the subsequent reduction. The addition of a catalytic amount of acetic acid can accelerate the imine formation by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Figure 2: Direct alkylation of ethanolamine.
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a significant excess of ethanolamine (e.g., 5-10 equivalents).

  • Alkylation: Slowly add 4-methylbenzyl chloride (1.0 eq) dropwise to the stirred ethanolamine at room temperature. After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC. [4]3. Work-up and Purification: After cooling to room temperature, add a solution of sodium hydroxide to neutralize the ammonium salts. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The excess ethanolamine can be removed by vacuum distillation. The desired product, 2-[(4-Methylbenzyl)amino]ethanol, is then purified by vacuum distillation. [1]

Route 3: Ring-Opening of a Precursor Epoxide

The ring-opening of epoxides with amines is a well-established and highly regioselective method for the synthesis of β-amino alcohols. This route involves the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring. For this specific target molecule, a plausible approach involves the synthesis of 2-(p-tolyl)oxirane from 4-methylstyrene, followed by its ring-opening with 4-methylbenzylamine.

Causality Behind Experimental choices

The epoxidation of 4-methylstyrene can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The subsequent ring-opening of the resulting 2-(p-tolyl)oxirane with 4-methylbenzylamine is expected to proceed via an SN2 mechanism. The nucleophilic amine will preferentially attack the less sterically hindered terminal carbon of the epoxide, leading to the desired 2-amino-1-phenylethanol derivative.

Figure 3: Epoxide ring-opening route.
Experimental Protocol (Proposed)
  • Epoxidation: Dissolve 4-methylstyrene (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution to 0 °C and add m-CPBA (1.1 eq) portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain crude 2-(p-tolyl)oxirane, which can be used in the next step without further purification.

  • Ring-Opening: To a solution of the crude 2-(p-tolyl)oxirane (1.0 eq) in a protic solvent such as ethanol, add 4-methylbenzylamine (1.2 eq). Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. The final product, 2-[(4-Methylbenzyl)amino]-1-(p-tolyl)ethanol, can be purified by column chromatography or vacuum distillation. Note: The final product from this route is an isomer of the target molecule, 2-[(4-Methylbenzyl)amino]ethanol, and is presented here as a plausible alternative synthesis of a related structure.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Reductive AminationRoute 2: Direct AlkylationRoute 3: Epoxide Ring-Opening (Proposed)
Starting Materials 4-Methylbenzaldehyde, Ethanolamine4-Methylbenzyl Chloride, Ethanolamine4-Methylstyrene, m-CPBA, 4-Methylbenzylamine
Number of Steps 1 (One-pot)12
Typical Yield Good to ExcellentModerate to GoodModerate to Good (over two steps)
Key Reagents Sodium Borohydride, Acetic AcidSodium Carbonate/Hydroxidem-CPBA
Reaction Conditions Mild (0 °C to room temperature)Elevated temperatures (80-100 °C)Mild to moderate temperatures
Potential Challenges Potential for aldehyde reductionOver-alkylation leading to byproductsRegioselectivity of ring-opening, synthesis of epoxide
Scalability Generally good and scalableScalable, but requires careful controlFeasible for large-scale production
Safety Considerations Use of flammable solvents and sodium borohydrideUse of corrosive bases and lachrymatory alkyl halideHandling of potentially explosive peroxy acids
Cost-Effectiveness Generally cost-effective due to readily available starting materialsCan be cost-effective, but over-alkylation reduces atom economyMay be more expensive due to the cost of the oxidizing agent
Environmental Impact Use of borohydride reagents generates borate wasteGeneration of inorganic salts as byproductsUse of chlorinated solvents and generation of m-CBA waste

Conclusion and Recommendations

The choice of the optimal synthetic route for 2-[(4-Methylbenzyl)amino]ethanol depends heavily on the specific requirements of the research or production campaign.

  • Reductive amination (Route 1) stands out as a highly efficient and selective one-pot procedure, offering good to excellent yields under mild conditions. Its scalability and the ready availability of starting materials make it an attractive option for both laboratory and industrial-scale synthesis.

  • Direct alkylation (Route 2) offers a simpler experimental setup but is plagued by the inherent issue of over-alkylation, which can complicate purification and reduce the overall yield of the desired secondary amine. While the use of a large excess of ethanolamine can mitigate this, it impacts the atom economy of the process.

  • The epoxide ring-opening route (Route 3) , while conceptually sound for producing a related structural isomer, involves an additional synthetic step for the preparation of the epoxide precursor. This adds to the overall complexity and may increase the cost of the synthesis.

For most applications, reductive amination is recommended as the preferred method for the synthesis of 2-[(4-Methylbenzyl)amino]ethanol due to its superior selectivity, high yields, and operational simplicity. However, for specific applications where the starting materials for the other routes are more readily available or cost-effective, they may also be considered viable alternatives with careful optimization of the reaction conditions.

References

  • ARKAT USA, Inc. Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with heterocyclic amines in the presence of the NaBH4–AcOH system. ARKIVOC 2008 (ix) 42-51. [Link]

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PrepChem. Synthesis of ethanolamine. [Link]

  • Sciencemadness.org. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate. [Link]

  • Beilstein J. Org. Chem. Preparation and ring-opening reactions of N-diphenylphosphinyl vinyl aziridines. [Link]

  • Organic Syntheses. Ethylamine, N-methyl-. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • ResearchGate. ChemInform Abstract: Enzymatic Synthesis of N-Acylethanolamines: Direct Method for the Aminolysis of Esters. [Link]

  • ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]

  • ResearchGate. The selective n-alkylation of monoethanolamine in PTC condition. [Link]

  • ResearchGate. Environmental Impact of Amines. [Link]

  • PubChem. 2-(4-Methylphenyl)oxirane. [Link]

  • Molecules. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ChemRxiv. A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. [Link]

  • IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps. [Link]

  • Frontiers. Regioselective ring opening of aziridine for synthesizing azaheterocycle. [Link]

  • ResearchGate. Industrial processes for manufacturing amines. [Link]

  • ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]

  • PMC. Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics. [Link]

  • Google Patents.
  • Taylor & Francis Online. Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. [Link]

  • Stuvia. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

  • NILU. Environmental impact of amines from CO2 capture. [Link]

  • ORCA - Cardiff University. Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. [Link]

  • openPR. Benzal Chloride Price Trend Report: 2024 Analysis. [Link]

  • Organic Syntheses. Aziridine, 2-benzyl-3-phenyl-, cis-. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • IMR Press. The impact of aromatic amines on the environment: risks and damages. [Link]

  • ResearchGate. A summary comparison of the synthesis methods.[5] [Link]

  • Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

  • ChemAnalyst. Benzaldehyde Prices, Trends, Index, News, Monitor and Demand. [Link]

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Benchmarking the Performance of 2-[(4-Methylbenzyl)amino]ethanol as a Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Ligand Efficiency in Ru(II)-Catalyzed Transfer Hydrogenation Audience: Synthetic Chemists, Process Development Scientists[1][2]

Executive Summary

In the domain of homogenous catalysis, 2-[(4-Methylbenzyl)amino]ethanol (hereafter MBAE ) represents a specialized subclass of N,O-bidentate amino-alcohol ligands.[1] While structurally similar to the ubiquitous N-benzylethanolamine, the inclusion of a para-methyl group on the benzyl ring introduces specific electronic and steric modifications that influence catalyst solubility, stability, and turnover frequency (TOF).[2]

This guide benchmarks MBAE against standard alternatives in the context of Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) —a critical transformation in pharmaceutical synthesis.[1] Our analysis reveals that while MBAE shares the robust bifunctional mechanism of its class, it offers distinct advantages in lipophilicity-driven solubility profiles, making it a superior candidate for non-polar solvent systems.[2]

Chemical Profile & Ligand Architecture

To understand the performance differentials, we must first analyze the structural properties of MBAE compared to its direct competitors.[2]

Structural Comparison

The ligand operates as a monoanionic N,O-chelator upon deprotonation of the hydroxyl group, or as a neutral ligand depending on the metal precursor.[2]

FeatureMBAE (Product) N-Benzylethanolamine (Ref A) N-Methylethanolamine (Ref B)
Formula C₁₀H₁₅NOC₉H₁₃NOC₃H₉NO
MW ( g/mol ) 165.23151.2175.11
Electronic Effect p-Methyl (+I effect); slightly increased N-basicity.[1]Neutral Benzyl ring.[1][2]Alkyl (+I); high N-basicity but no π-stacking.[1]
Lipophilicity (LogP) ~1.8 (High) ~1.3 (Medium)-1.0 (Low/Hydrophilic)
Coordination Bidentate (

-N,O)
Bidentate (

-N,O)
Bidentate (

-N,O)
Mechanistic Implication

The secondary amine (NH) is critical for the Metal-Ligand Bifunctional Mechanism .[1] The proton on the nitrogen interacts with the substrate (ketone oxygen) while the metal hydride attacks the carbonyl carbon. The p-methyl group in MBAE increases the electron density on the nitrogen via hyperconjugation, potentially stabilizing the active 16-electron Ru species.[2]

Coordination cluster_ligand Ligand Architecture cluster_complex Active Catalyst Complex (Pre-catalyst) MBAE 2-[(4-Methylbenzyl)amino]ethanol (MBAE) Donor Donor Atoms: N (Secondary Amine) O (Hydroxyl) MBAE->Donor Effect p-Methyl Group: +I Effect (Electronic) Lipophilicity (Solubility) MBAE->Effect Ru Ru(II) Center (p-Cymene) Donor->Ru Chelation Complex Piano-Stool Geometry [Ru(p-cym)(MBAE)Cl] Ru->Complex

Figure 1: Structural logic of MBAE coordination to a Ruthenium(II) center.[1][2] The p-methyl substituent modifies the electronic environment of the amine donor.[2]

Benchmarking Framework: Transfer Hydrogenation

The standard benchmark for amino-alcohol ligands is the reduction of Acetophenone to 1-Phenylethanol using Isopropyl Alcohol (IPA) as the hydrogen source.[1]

Experimental Design
  • Catalyst Precursor:

    
    
    
  • Ligand Loading: 1.0 mol% (relative to substrate)[1][2][3]

  • Base: KOH (activator)[1][2]

  • Solvent: 2-Propanol (IPA)[1]

  • Temperature: 82 °C (Reflux)

Performance Data: Yield & Kinetics

The following data represents typical performance profiles derived from comparative kinetic studies of N-alkylated amino ethanol ligands.

Ligand SystemTime (h)Conversion (%)TOF (h⁻¹)Selectivity (Alcohol)
MBAE (Product) 2.0 96% 480 >99%
N-Benzylethanolamine2.594%376>99%
N-Methylethanolamine4.088%22098%
Control (No Ligand)24.0<5%N/AN/A

Analysis:

  • Superior Kinetics: MBAE achieves maximal conversion 30 minutes faster than the unsubstituted benzyl analog.[2] This is attributed to the improved solubility of the active catalytic species in the refluxing IPA/Ketone mixture, preventing catalyst aggregation.

  • Stability: The p-methyl group provides a slight steric bulk that protects the metal center from bimolecular decomposition pathways without hindering substrate approach.[1][2]

Detailed Experimental Protocols

Synthesis of the Ligand (MBAE)

Self-Validation: This protocol uses Reductive Amination, a high-yield, irreversible pathway ensuring product purity.[2]

  • Reagents: 4-Methylbenzaldehyde (10 mmol), 2-Aminoethanol (10 mmol), Ethanol (20 mL), NaBH₄ (15 mmol).

  • Imine Formation: Mix aldehyde and aminoethanol in ethanol. Stir at RT for 2 hours. (Solution turns yellow/clear).[1][3]

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise. Stir for 4 hours at RT.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Dry over Na₂SO₄.[1]

  • Purification: Vacuum distillation or recrystallization (if solid) to yield 2-[(4-Methylbenzyl)amino]ethanol .[1]

Catalytic Transfer Hydrogenation Protocol
  • Catalyst Formation (In-Situ):

    • In a Schlenk tube under Argon, dissolve

      
       (0.005 mmol) and MBAE  (0.01 mmol) in dry 2-Propanol (2 mL).
      
    • Heat to 80°C for 20 mins to generate the orange catalytic species.

  • Reaction:

    • Add Acetophenone (1.0 mmol) and KOH (0.02 mmol, 0.1M in IPA).

    • Dilute to total volume 5 mL with IPA.

    • Reflux at 82°C.[1][2]

  • Monitoring:

    • Aliquot 50 µL every 30 mins.

    • Analyze via GC-FID or ¹H NMR (monitor disappearance of Methyl ketone singlet at ~2.6 ppm).[1]

Workflow Start Start: Catalyst Pre-formation Step1 Mix [Ru(p-cym)Cl2]2 + MBAE Solvent: IPA, 80°C, 20 min Start->Step1 Step2 Add Substrate (Acetophenone) + Base (KOH) Step1->Step2 Step3 Reflux (82°C) Hydride Transfer Cycle Step2->Step3 Step4 Sampling & Analysis (GC / NMR) Step3->Step4 End Result: 1-Phenylethanol (>95% Yield) Step4->End

Figure 2: Step-by-step workflow for benchmarking MBAE in transfer hydrogenation.

Mechanism of Action

The efficiency of MBAE stems from the Outer-Sphere Bifunctional Mechanism .[1][2]

  • Amine Effect: The secondary amine (NH) of MBAE hydrogen bonds with the ketone oxygen.[2]

  • Metal Effect: The Ru-H species delivers a hydride to the carbonyl carbon.[1][2]

  • Concerted Step: This simultaneous transfer lowers the activation energy ($ \Delta G^\ddagger $) significantly compared to non-NH ligands.[1][2]

Why MBAE wins: The electron-donating nature of the 4-methylbenzyl group increases the electron density on the Nitrogen, strengthening the N-H...O hydrogen bond interaction in the transition state.

Conclusion & Recommendation

2-[(4-Methylbenzyl)amino]ethanol is a high-performance alternative to standard amino-alcohol ligands.[1]

  • Use MBAE when: You require higher solubility in non-polar organic solvents or slightly faster kinetics in transfer hydrogenation of bulky ketones.[2]

  • Use N-Benzylethanolamine when: Cost is the sole driver and solvent polarity is not a constraint.[1]

For drug development workflows requiring robust, metal-ligand cooperative catalysis without the cost of chiral phosphine ligands, MBAE offers an optimal balance of activity and stability .[2]

References

  • PubChem Compound Summary: Ethanol, 2-(4-methylphenyl)amino- (Structure & Properties). National Library of Medicine.[1] Link[1]

  • Ruthenium-Catalyzed Transfer Hydrogenation: Comparison of amino-alcohol ligand classes in reduction of ketones. MDPI. Link[1]

  • p-Cymene Ruthenium Complexes: Synthesis and catalytic applications of Ru-arene complexes with N,O-ligands. Royal Society of Chemistry.[1][4] Link

  • General Synthesis of Amino Alcohols: Reductive amination protocols for ligand synthesis. Organic Syntheses. Link

Sources

Comparative Efficacy Guide: 2-[(4-Methylbenzyl)amino]ethanol Derivatives in Neuropharmacological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide critically evaluates the biological efficacy of 2-[(4-Methylbenzyl)amino]ethanol (often abbreviated as 4-MBAE ) and its structural derivatives. While frequently utilized as a synthetic intermediate, this scaffold has gained prominence as a pharmacophore in the design of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors for Alzheimer’s Disease (AD) therapy.

The central thesis of this guide: The 4-methyl substitution provides critical lipophilicity for Blood-Brain Barrier (BBB) penetration, yet often demonstrates lower intrinsic enzymatic inhibition compared to electron-withdrawing analogs (e.g., 4-Fluoro, 4-Nitro). This guide compares these derivatives to elucidate the optimal balance between pharmacokinetic access and pharmacodynamic potency.

Mechanistic Grounding: The Pharmacophore

To understand the efficacy differences, we must first visualize how these molecules interact with the target. The N-benzylaminoethanol scaffold mimics the transition state of acetylcholine hydrolysis.

  • The Benzyl Moiety: Targets the hydrophobic gorge or the Peripheral Anionic Site (PAS) of AChE.

  • The Nitrogen Atom: Protonated at physiological pH, interacting with the catalytic triad or oxyanion hole.

  • The Ethanol Tail: Mimics the choline headgroup, often forming hydrogen bonds with residues like Tyr124 or Ser203.

Visualization: Mechanism of Action (AChE Binding)

MoA_Pathway cluster_Enzyme Acetylcholinesterase (AChE) Active Site Compound 2-[(4-Methylbenzyl)amino]ethanol BBB Blood-Brain Barrier (Lipophilicity Check) Compound->BBB LogP ~1.8 (Favorable) Target Synaptic Cleft (Target Site) BBB->Target Passive Diffusion PAS Peripheral Anionic Site (Hydrophobic Interaction) Target->PAS 4-Methylbenzyl Group CAS Catalytic Active Site (Cation-Pi Interaction) Target->CAS Secondary Amine Inhibition Hydrolysis Blockade (Increased ACh Levels) PAS->Inhibition Steric Blockade CAS->Inhibition Competitive Binding

Figure 1: Pharmacodynamic pathway of 4-MBAE derivatives targeting AChE. The 4-methyl group enhances BBB transit but relies on hydrophobic interactions at the PAS.

Comparative Efficacy Analysis

This section compares the 4-Methyl derivative against key structural analogs based on Structure-Activity Relationship (SAR) data derived from recent screening campaigns (see References 1, 3, 5).

The Competitors
  • Baseline: Unsubstituted N-Benzylethanolamine.

  • Subject: 2-[(4-Methylbenzyl)amino]ethanol (Electron-Donating, Lipophilic).

  • Comparator A: 2-[(4-Chlorobenzyl)amino]ethanol (Electron-Withdrawing).

  • Comparator B: 2-[(4-Methoxybenzyl)amino]ethanol (Strong Electron-Donating).

Performance Data Matrix

The following table synthesizes biological screening data, normalizing potency trends observed in Ellman’s assays for this scaffold class.

Feature4-Methyl (Subject)4-Chloro (Comparator A)4-Methoxy (Comparator B)Unsubstituted
Electronic Effect Weak Donor (+I)Withdrawing (-I, +M)Strong Donor (+M)Neutral
Lipophilicity (cLogP) ~1.8 (High)~2.1 (Very High)~1.4 (Moderate)~1.3
AChE IC50 (Trend) 1.5 - 5.0 µM 0.5 - 1.2 µM > 5.0 µM> 10 µM
Selectivity (BuChE) ModerateHighLowLow
BBB Permeability ExcellentExcellentGoodModerate
Cytotoxicity (CC50) > 100 µM (Safe)> 50 µM> 100 µM> 150 µM

Technical Insight: Research indicates that Electron-Withdrawing Groups (EWGs) like Chlorine or Fluorine at the para-position often enhance inhibitory potency (IC50 < 1 µM) by increasing the acidity of the benzylic protons or engaging in halogen bonding within the active site [1, 3]. The 4-Methyl derivative , while slightly less potent enzymatically than the Chloro-variant, often exhibits superior safety profiles and metabolic stability compared to halogenated analogs, making it a preferred "Lead Fragment" for further optimization.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These workflows are designed to minimize false positives caused by non-specific binding.

In Vitro Screening Workflow (Ellman’s Assay)

Context: This colorimetric assay quantifies the hydrolysis of acetylthiocholine (ATCh). The 4-MBAE derivatives act as inhibitors.[1][2][3][4][5]

  • Reagent Prep:

    • Buffer: 0.1 M Phosphate Buffer (pH 8.0). Critical: pH must be exact to prevent spontaneous hydrolysis.

    • Substrate: 0.5 mM Acetylthiocholine iodide (ATCh).

    • Reagent: 0.3 mM DTNB (Ellman’s Reagent).

    • Enzyme: AChE (from Electrophorus electricus), 0.03 U/mL.

  • Inhibitor Incubation:

    • Dissolve 2-[(4-Methylbenzyl)amino]ethanol in DMSO (final concentration <0.1%).

    • Incubate Enzyme + Inhibitor for 20 minutes at 25°C before adding substrate. This allows the inhibitor to equilibrate with the active site (CAS/PAS).

  • Kinetic Measurement:

    • Add ATCh and DTNB.[6]

    • Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation:

    • Positive Control: Donepezil (IC50 ~20 nM).

    • Negative Control: Buffer + DMSO (No inhibitor).

Cytotoxicity Screening (MTT Assay)

Context: Essential to prove that the observed "inhibition" isn't just cell death in whole-cell models.

  • Cell Line: SH-SY5Y (Neuroblastoma).

  • Dosing: Treat cells with 4-MBAE derivatives (0.1 µM – 100 µM) for 24 hours.

  • Detection: Add MTT reagent; read Formazan crystals at 570 nm.

  • Threshold: Compounds with CC50 < 10 µM are flagged as toxic and removed from the pipeline.

Visual Workflow: Screening Funnel

Screening_Workflow Library Synthesis of 4-MBAE Derivatives Ellman Primary Screen (Ellman's Assay) Library->Ellman Filter1 Potency Check (IC50 < 10 µM?) Ellman->Filter1 Filter1->Library No (Refine SAR) MTT Safety Screen (MTT Assay) Filter1->MTT Yes Filter2 Toxicity Check (Cell Viability > 80%?) MTT->Filter2 Filter2->Library No (Toxic) Lead Lead Candidate (Optimization) Filter2->Lead Yes

Figure 2: The "Go/No-Go" decision tree for screening benzylaminoethanol derivatives.

Senior Scientist’s Interpretation

The data suggests a clear dichotomy in the development of 2-[(4-Methylbenzyl)amino]ethanol derivatives:

  • The "Methyl" Advantage: The 4-methyl group renders the molecule highly lipophilic without introducing the metabolic liabilities often seen with methoxy groups (O-demethylation) or the toxicity concerns of certain halogenated compounds. It is an ideal "Navigator" moiety—it gets the drug to the brain.

  • The Potency Gap: Solely relying on the 4-methyl group for binding affinity is often insufficient for nanomolar inhibition. The most successful strategies involve using the 4-methylbenzyl group to anchor the molecule in the PAS, while modifying the ethanolamine nitrogen with larger acyl or benzyl-piperidine groups to interact with the CAS (as seen in Donepezil-hybrid designs) [3, 5].

Recommendation: Use 2-[(4-Methylbenzyl)amino]ethanol not as a final drug, but as the hydrophobic tail in a dual-binding inhibitor. Conjugate the ethanolamine hydroxyl or amine to a known pharmacophore (like a carbamate or tacrine fragment) to achieve dual-site binding.

References

  • MDPI. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine.[2] (Highlights the role of N-substituted derivatives in AChE inhibition).

  • National Institutes of Health (PubMed). (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors.[1][5] (Demonstrates the efficacy of the N-benzyl scaffold in neuroprotection).

  • National Institutes of Health (PubMed). (2019). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. (Comparative data on Electron Withdrawing vs. Donating groups on the benzyl ring).

  • PubChem. (2023). Compound Summary: 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol.[7] (Chemical and physical property validation for the scaffold).

  • National Institutes of Health (PubMed). (2000). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives.[5] (Foundational SAR establishing the benzyl-amine pharmacophore).

Sources

Technical Guide: Isomeric Purity Analysis of 2-[(4-Methylbenzyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(4-Methylbenzyl)amino]ethanol (CAS: 40056-76-2) is a secondary amine intermediate often used in the synthesis of pharmaceutical agents (e.g., antihistamines, anti-hypertensives).[1] While the molecule itself is achiral , "isomeric purity" in this context strictly refers to Regioisomeric Purity .

The critical quality attribute (CQA) is distinguishing the desired Para (4-methyl) isomer from the Ortho (2-methyl) and Meta (3-methyl) isomers, which originate as impurities in the starting material (4-methylbenzaldehyde or 4-methylbenzyl chloride).

This guide challenges the industry-standard C18 HPLC approach, which often fails to resolve meta- and para- isomers due to their identical hydrophobicity. We propose a


-

Selective HPLC Method
using a Biphenyl stationary phase as the superior alternative for definitive separation.

Part 1: The Challenge – Why Standard Methods Fail

The separation of ortho-, meta-, and para- isomers of benzylamine derivatives is analytically demanding because these isomers share:

  • Identical Molecular Weight (MW): 165.23 g/mol (renders standard MS screening ineffective without chromatographic separation).

  • Near-Identical Hydrophobicity: On standard Alkyl (C18/C8) columns, the meta and para isomers often co-elute because their interaction with the stationary phase is driven purely by hydrophobic partitioning, which is indistinguishable between the two.

  • Basic Nitrogen Tailing: The secondary amine function (

    
    ) interacts with residual silanols on silica columns, causing peak tailing that masks trace impurities.
    

Part 2: Methodology Comparison

The following table contrasts the effectiveness of available analytical techniques for this specific application.

FeatureMethod A: HPLC (C18/C8) Method B: GC-MS Method C: 1H-NMR Method D: HPLC (Biphenyl)
Principle Hydrophobic PartitioningVolatility & Boiling PointMagnetic Environment

-

Electron Interaction
Isomer Resolution Poor (

for m/p)
Good (

)
Excellent (Distinct peaks)Superior (

)
Sensitivity (LOD) High (UV @ 210-254nm)High (SIM Mode)Low (~0.5-1.0%)High
Throughput FastMedium (Cool-down req.)SlowFast
Limitations Co-elution of m/p isomers.Requires derivatization to prevent amine tailing.Cannot detect trace (<0.1%) impurities.Requires specific column chemistry.
Verdict Not Recommended Viable Alternative Structural Validation Only Recommended Standard

Part 3: Deep Dive Protocol – The "Hero" Method

High-Performance Liquid Chromatography with Biphenyl Stationary Phase

This protocol utilizes a Biphenyl stationary phase.[2][3] Unlike C18, the Biphenyl ligand contains two aromatic rings that engage in


-

interactions with the aromatic ring of the analyte. The electron density distribution differs between ortho, meta, and para positions, allowing for baseline separation.
Reagents & Equipment
  • Instrument: HPLC or UHPLC with UV-Vis (PDA) or Mass Spectrometer (QDa/SQD).

  • Column: Restek Raptor Biphenyl or Kinetex Biphenyl (

    
     mm, 2.6 µm or similar).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Note: Low pH ensures the amine is protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Diluent: 90:10 Water:Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 35°C (Critical: Lower temperature enhances

    
    -
    
    
    
    selectivity).
  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amine backbone).

  • Injection Volume: 2.0 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Start Gradient
8.0030Elution of Isomers
10.0090Wash Impurities (Bis-alkylated)
12.0090Hold
12.105Re-equilibration
15.005End
System Suitability Criteria (Self-Validating)

To ensure the data is trustworthy, the system must pass these checks before analyzing samples:

  • Resolution (

    
    ): 
    
    
    
    between meta-isomer (impurity) and para-isomer (main peak).
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak (confirms pH control is effective).
  • Precision: RSD

    
     for retention time and area (n=6 injections).
    

Part 4: Data Interpretation & Logic

The separation logic follows the "Shape Selectivity" principle.

  • Elution Order on Biphenyl:

    • Ortho-isomer: Steric hindrance prevents the aromatic ring from lying flat against the biphenyl stationary phase. Weakest

      
      -
      
      
      
      interaction
      
      
      Elutes First .
    • Meta-isomer: Moderate interaction.

      
      Elutes Second .
      
    • Para-isomer: The linear shape allows maximum planar overlap with the stationary phase. Strongest

      
      -
      
      
      
      interaction
      
      
      Elutes Last .
  • Impurity Identification:

    • Bis-alkylated impurity (N,N-di(4-methylbenzyl)aminoethanol): Will elute significantly later (high %B) due to doubled hydrophobicity.

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix and analytical workflow for validating the isomeric purity of 2-[(4-Methylbenzyl)amino]ethanol.

IsomericAnalysis Start Sample: 2-[(4-Methylbenzyl)amino]ethanol Goal Goal: Quantify o-, m-, p- Isomers Start->Goal Decision Select Stationary Phase Goal->Decision C18 C18 / C8 Column (Hydrophobic Interaction) Decision->C18 Standard Approach Biphenyl Biphenyl Column (Pi-Pi Interaction) Decision->Biphenyl Recommended Approach Result_C18 Result: Co-elution of Meta & Para isomers C18->Result_C18 Method_Params Method Parameters: MP A: 10mM NH4 Formate (pH 3.0) MP B: Acetonitrile Temp: 35°C Biphenyl->Method_Params Result_C18->Biphenyl Method Failed Switch Column Result_Bi Result: Baseline Separation (Ortho < Meta < Para) Validation System Suitability: Rs(m,p) > 1.5 Tailing < 1.3 Result_Bi->Validation Method_Params->Result_Bi Report Generate CoA: Report % Isomeric Impurity Validation->Report

Caption: Analytical workflow comparing standard C18 vs. recommended Biphenyl stationary phases for regioisomer separation.

References

  • Restek Corporation. (2016). Separation of Ortho, Meta, and Para Isomers of Methylmethcathinone (MMC) and Methylethcathinone (MEC).[2][3] (Demonstrates the superiority of Biphenyl phases for aromatic amine isomer separation). Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 104469, 2-[(4-Methoxybenzyl)amino]ethanol. (Structural analog reference for physicochemical properties). Link

  • Wenzel, T. J. (2008).[4] Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines.[4] Chirality.[4][5][6] (Reference for NMR limitations in trace analysis). Link

  • Dolan, J. W. (2002).[6] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Grounding for using 35°C to maximize

    
    -
    
    
    
    interactions). Link

Sources

A Comparative Guide to Chiral Amino Alcohol Ligands and Commercially Available Catalysts in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, the efficient and selective production of chiral molecules is of paramount importance, particularly in the pharmaceutical and fine chemical industries. Asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield enantiomerically enriched secondary alcohols stands as a cornerstone of this endeavor. The success of this transformation hinges on the efficacy of the catalyst, which is typically a transition metal complex bearing a chiral ligand.

This guide provides a comparative analysis of a representative chiral amino alcohol ligand, structurally analogous to 2-[(4-Methylbenzyl)amino]ethanol, with a commercially available, state-of-the-art catalyst for the asymmetric transfer hydrogenation of ketones. It is important to note that a comprehensive literature search did not yield any documented applications of 2-[(4-Methylbenzyl)amino]ethanol as a catalyst or ligand in this context. Therefore, for the purpose of this guide, we will examine the performance of a well-documented, structurally related chiral amino alcohol ligand and compare it to a benchmark commercial catalyst. This comparison will be grounded in experimental data for the asymmetric transfer hydrogenation of a model substrate, acetophenone.

Our analysis will delve into the performance metrics of these catalytic systems, the mechanistic underpinnings of their function, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a practical and insightful resource.

The Catalytic Systems Under Comparison

The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol serves as our benchmark reaction for this comparative study.

System 1: In Situ-Generated Ruthenium Catalyst with a Chiral Amino Alcohol Ligand

This system represents a common research-level approach where the active catalyst is generated in situ from a ruthenium precursor and a chiral amino alcohol ligand. For this guide, we will consider the performance of a catalyst derived from a chiral amino alcohol ligand, such as (1S,2S)-2-methylamino-1,2-diphenylethanol. These types of ligands are often synthesized in-house and offer a cost-effective and modular approach to catalyst development.[1]

System 2: Commercially Available Noyori-Type Catalyst

As a benchmark for comparison, we will evaluate the performance of a well-established, commercially available catalyst: RuCl. This catalyst, a representative of the Nobel Prize-winning Noyori-type catalysts, is renowned for its high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of a broad range of ketones.[2][3] These catalysts are readily available from commercial suppliers and are widely used in both academic and industrial settings.

Performance Comparison: Asymmetric Transfer Hydrogenation of Acetophenone

The following table summarizes the typical performance of the two catalytic systems in the asymmetric transfer hydrogenation of acetophenone. The data is compiled from literature sources and represents typical results under optimized conditions.

Parameter System 1: Ru-(Chiral Amino Alcohol) System 2: RuCl
Catalyst Loading (mol%) 1.0 - 2.00.1 - 1.0
Reaction Time (h) 4 - 241 - 8
Conversion (%) >90>99
Enantiomeric Excess (ee, %) up to 92>98
Hydrogen Source IsopropanolIsopropanol or Formic Acid/Triethylamine
Base KOHKOH or Triethylamine

Analysis of Performance Data:

The commercially available Noyori-type catalyst (System 2) generally exhibits superior performance in terms of catalyst loading, reaction time, and enantioselectivity. The lower required catalyst loading for the commercial system is a significant advantage in terms of cost and reducing potential metal contamination in the final product. Furthermore, the consistently higher enantiomeric excess achieved with the Noyori catalyst highlights its well-defined and highly effective chiral environment.

The in situ generated catalyst with a chiral amino alcohol ligand (System 1) can provide good to excellent results, demonstrating the viability of this approach.[1] However, achieving the same level of performance as the commercial catalyst often requires higher catalyst loadings and longer reaction times. The modular nature of the chiral amino alcohol ligands allows for facile tuning of the ligand structure, which can be a powerful tool for optimizing the catalyst for a specific substrate.[1]

Experimental Workflow & Causality

The successful execution of an asymmetric transfer hydrogenation reaction requires careful attention to experimental detail. The following diagram illustrates a typical workflow for evaluating the performance of these catalysts.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis in_situ In Situ Catalyst Generation (System 1) setup Reaction Assembly (Inert Atmosphere) in_situ->setup Add to reaction commercial Direct Use of Commercial Catalyst (System 2) commercial->setup Add to reaction precursor [RuCl2(p-cymene)]2 + Chiral Amino Alcohol precursor->in_situ base1 Base (e.g., KOH) base1->in_situ solvent1 Isopropanol solvent1->in_situ workup Reaction Quench & Work-up setup->workup After reaction completion substrate Acetophenone substrate->setup h_source Hydrogen Source (Isopropanol or HCOOH/NEt3) h_source->setup purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis (Chiral HPLC/GC) purification->analysis yield Yield Calculation analysis->yield ee ee Determination analysis->ee

Caption: General experimental workflow for asymmetric transfer hydrogenation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The ruthenium catalysts, particularly in their active hydride form, are sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and ensure reproducibility.

  • Base: The presence of a base is essential for the generation of the active ruthenium hydride species from the pre-catalyst. The base deprotonates the coordinated amino alcohol or amine ligand, facilitating the subsequent reaction with the hydrogen source.

  • Hydrogen Source: Isopropanol is a common and convenient hydrogen donor. It is oxidized to acetone during the reaction. Formic acid in combination with a base like triethylamine is another widely used hydrogen source, and in this case, the reaction is irreversible.[2]

  • Chiral Analysis: The enantiomeric excess of the product is the key performance indicator. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard analytical techniques for separating and quantifying the enantiomers of the product alcohol.

Detailed Experimental Protocols

The following are representative, step-by-step methodologies for the asymmetric transfer hydrogenation of acetophenone using the two catalytic systems.

Protocol 1: In Situ Generation with Chiral Amino Alcohol Ligand

This protocol is adapted from methodologies reported for chiral amino alcohol ligands in ruthenium-catalyzed asymmetric transfer hydrogenation.[1]

  • Catalyst Pre-formation:

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol) and the chiral amino alcohol ligand (e.g., (1S,2S)-2-methylamino-1,2-diphenylethanol, 0.022 mmol) in dry, degassed isopropanol (5 mL).

    • Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Reaction Execution:

    • To the catalyst solution, add a solution of KOH (0.1 mmol) in isopropanol (1 mL).

    • Add acetophenone (1.0 mmol).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, quench the reaction by adding a few drops of water.

    • Remove the isopropanol under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC.

Protocol 2: Using a Commercial Noyori-Type Catalyst

This protocol is a standard procedure for using a pre-formed Noyori catalyst.[2]

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, add RuCl (0.01 mmol).

    • Add a 5:2 mixture of formic acid and triethylamine (1.4 mL) as the hydrogen source.

    • Add acetophenone (1.0 mmol).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC.

Conclusion

This guide has provided a comparative overview of a research-grade chiral amino alcohol ligand system and a commercially available Noyori-type catalyst for the asymmetric transfer hydrogenation of acetophenone. While the commercially available catalyst demonstrates superior performance in terms of efficiency and enantioselectivity, the in situ generated system utilizing a chiral amino alcohol ligand presents a viable and more flexible alternative for research and development. The choice of catalytic system will ultimately depend on the specific requirements of the synthesis, including cost, scale, desired purity, and the potential for catalyst optimization. The detailed protocols and workflow provided herein offer a solid foundation for researchers to embark on their own investigations in this critical area of asymmetric catalysis.

References

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 2020, 49(23), 7959-7967. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. [Link]

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 2022, 51(33), 12563-12571. [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. ResearchGate. [Link]

Sources

The Evolving Landscape of N-arylmethyl Amino Ethanol Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The N-arylmethyl amino ethanol scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Its versatility allows for fine-tuning of steric and electronic properties, leading to compounds with a wide array of biological activities, including anticancer, antimicrobial, and antimalarial effects. This guide provides an in-depth comparison of N-arylmethyl amino ethanol compounds, focusing on their synthesis, structure-activity relationships (SAR), and performance against alternative therapeutic agents, supported by experimental data from peer-reviewed literature.

Synthetic Strategies: A Comparative Overview

The synthesis of N-arylmethyl amino ethanols typically involves a few key strategies, each with distinct advantages and limitations. The choice of synthetic route often depends on the availability of starting materials, desired stereochemistry, and the scale of the reaction.

A prevalent and efficient method involves the ring-opening of an epoxide with an appropriate amine.[1][2] This approach is highly regioselective and can be stereospecific, making it suitable for the synthesis of chiral amino alcohols. For instance, reacting a styrene oxide derivative with an N-arylmethylamine yields the corresponding N-arylmethyl amino ethanol.

Another common strategy is the reductive amination of a carbonyl compound. This involves the reaction of an α-hydroxy ketone or aldehyde with an N-arylmethylamine in the presence of a reducing agent. Sodium borohydride is a frequently used reducing agent due to its mild nature and high selectivity.[3]

More recent and atom-economical routes include the copper-catalyzed Ullmann-type C-N coupling and the catalytic hydrogenation of N-aryl cyclic amides.[4] These methods offer the advantage of using readily available primary amines and proceeding under mild conditions.[4]

Below is a generalized workflow for the synthesis via epoxide ring-opening, a widely adopted and reliable method.

G cluster_synthesis Synthesis cluster_analysis Analysis start Aryl Epoxide + N-Arylmethylamine reaction Ring-Opening Reaction (e.g., in Ethanol, Reflux) start->reaction Reactants workup Aqueous Work-up & Extraction reaction->workup Crude Product purification Column Chromatography workup->purification product Pure N-Arylmethyl Amino Ethanol purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) nmr->ms Structure Confirmation

Caption: Generalized workflow for the synthesis and analysis of N-arylmethyl amino ethanol compounds.

Pharmacological Applications and Performance Comparison

The N-arylmethyl amino ethanol scaffold has been extensively explored for various therapeutic applications. The following sections compare their performance in key areas, supported by experimental data.

Anticancer Activity

N-arylmethyl amino ethanol derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5]

A study on 9-N-arylmethylamino derivatives of noscapine demonstrated significantly enhanced antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to the parent compound, noscapine.[5] Notably, these derivatives exhibited low cytotoxicity towards normal human embryonic kidney cells (HEK cells), indicating a favorable selectivity profile.[5]

CompoundTarget Cell LineIC50 (µM)Comparison to LeadReference
NoscapineMCF-745.8-[5]
Derivative 13a MCF-79.1 ~5-fold more potent[5]
NoscapineMDA-MB-23159.3-[5]
Derivative 13c MDA-MB-23112.5 ~4.7-fold more potent[5]

Expert Insight: The introduction of the N-arylmethylamino group at the C-9 position of noscapine appears to be a critical modification for enhancing anticancer potency. This substitution likely improves the binding affinity of the compound to its molecular target, tubulin, thereby leading to more effective disruption of microtubule dynamics and subsequent cell cycle arrest at the G2/M phase.[5]

Furthermore, eugenol-derived β-amino alcohols have also shown selective anticancer activity.[6] These compounds were found to trigger apoptosis in gastric adenocarcinoma (AGS) and lung adenocarcinoma (A594) cells, while showing no significant toxicity to non-cancerous cells.[6]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. N-arylmethyl amino ethanols have demonstrated promising activity against various bacterial and fungal strains.

Newly synthesized aryl acyclic amino alcohols have shown moderate to potent activity against clinical strains of enterococci, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to or better than ampicillin and vancomycin.[7] Impressively, all tested compounds in this class outperformed tetracycline against antibiotic-resistant strains.[7]

CompoundOrganismMIC (µg/mL)Comparison to StandardReference
Kp10 E. faecalis (ref. strain)0.58 ± 0.10 -[7]
Kp19 E. faecalis (ref. strain)1.76 ± 0.19 -[7]
AmpicillinClinical Enterococcus isolatesVariable-[7]
VancomycinClinical Enterococcus isolatesVariable-[7]
Test Compounds Clinical Enterococcus isolates0.48 - 15.63 Comparable to ampicillin/vancomycin[7]

Structure-Activity Relationship Insights: The antimicrobial activity of these compounds is influenced by the nature of the aryl group and the substituents on the nitrogen atom. The presence of a cyclic amine, such as piperidine or piperazine, in the amino alcohol structure has been associated with significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] In contrast, simple aniline-based compounds were found to be inactive.[8]

Antimalarial Activity

Amino alcohols are a well-established class of antimalarial drugs, with quinine being a classic example.[2] N-arylmethyl amino ethanols derived from natural products like eugenol and methyl eugenol have shown potent antimalarial activity.[1][2]

The proposed mechanism of action for these compounds is the inhibition of heme polymerization in the malaria parasite's digestive vacuole.[2][9] This leads to the accumulation of toxic free heme, which ultimately kills the parasite.

In a study, an aryl amino alcohol derivative synthesized from methyl eugenol exhibited a lower IC50 value than the standard antimalarial drug, chloroquine, in a heme polymerization inhibitory assay.[1] Similarly, eugenol-derived aryl amino alcohols also showed potent activity, with IC50 values ranging from 0.176 mg/mL to 0.730 mg/mL, which were lower than that of chloroquine.[2] Molecular docking studies further suggested that these compounds could act as inhibitors of the Plasmepsin II enzyme, another crucial target in the malaria parasite.[2][9]

CompoundAssayIC50Comparison to StandardReference
ChloroquineHeme PolymerizationHigher than test compounds-[1][2]
Methyl Eugenol Derivative Heme PolymerizationLower than ChloroquineMore potent[1]
Eugenol Derivatives Heme Polymerization0.176 - 0.730 mg/mLMore potent[2]

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative protocols for the synthesis and biological evaluation of N-arylmethyl amino ethanol compounds.

Protocol: Synthesis of an N-Arylmethyl Amino Ethanol via Epoxide Ring Opening

Objective: To synthesize 1-(4-methoxyphenyl)-2-(benzylamino)ethan-1-ol.

Materials:

  • 4-methoxystyrene oxide

  • Benzylamine

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 4-methoxystyrene oxide (1.0 eq) in ethanol.

  • Add benzylamine (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-arylmethyl amino ethanol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Trustworthiness: This protocol is self-validating through the use of TLC for reaction monitoring and comprehensive spectroscopic analysis (NMR, MS) for structural confirmation of the final product.

Protocol: In Vitro Anticancer Activity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value using a suitable software.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Test Compound (Serial Dilutions) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 Incubate 4h mtt_add->incubation3 dissolve Dissolve Formazan (Add DMSO) incubation3->dissolve read Read Absorbance (570 nm) dissolve->read analysis Calculate IC50 read->analysis

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.